8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIAFYJNUYWRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656909 | |
| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-41-1 | |
| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride CAS number 957120-41-1
An In-Depth Technical Guide to 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride (CAS 957120-41-1): A Privileged Scaffold in Drug Discovery
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2] This has led to the development of numerous commercially successful drugs, including Zolpidem and Olprinone.[3][4] This guide focuses on a specific, functionalized derivative, this compound (CAS 957120-41-1). We will dissect its chemical properties, provide validated protocols for its synthesis and characterization, explore its potential biological activities based on its structural class, and outline experimental workflows for its evaluation. The strategic placement of the bromine atom at the 8-position and the methyl group at the 6-position offers unique electronic properties and steric influences, making it a valuable building block for developing novel therapeutic agents. The hydrochloride salt form is intentionally utilized to enhance aqueous solubility and stability, critical parameters for both laboratory research and potential pharmaceutical development.[5]
The Imidazo[1,2-a]pyridine Core: A Foundation for Therapeutic Innovation
Imidazo[1,2-a]pyridines are fused heterocyclic systems that bear a structural resemblance to endogenous purines, allowing them to interact with a diverse range of enzymes and receptors.[6] Their rigid, planar structure serves as an excellent foundation for creating molecules with specific three-dimensional orientations required for high-affinity binding to protein targets. The broad therapeutic spectrum of this class includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, among others.[3][4][7]
The subject of this guide, this compound, is a synthetically versatile intermediate.
-
The 6-methyl group: This group can influence the molecule's metabolic stability and provide a steric handle that affects binding orientation and selectivity.
-
The 8-bromo substituent: The bromine atom is a key functional handle. It significantly alters the electron distribution of the ring system and, more importantly, serves as a reactive site for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]
-
The Hydrochloride Salt: Formation of the hydrochloride salt is a standard practice in medicinal chemistry to improve the handling, solubility, and bioavailability of parent compounds, which are often basic and poorly water-soluble.[5]
Physicochemical and Structural Characteristics
A thorough understanding of the compound's physical and chemical properties is fundamental for its application in research and development.
Table 1: Physicochemical Properties
| Property | Value | Source/Note |
| CAS Number | 957120-41-1 | (Topic) |
| Chemical Name | This compound | (Topic) |
| Molecular Formula | C₈H₈BrClN₂ | Calculated |
| Molecular Weight | 247.52 g/mol | Calculated from base C₈H₇BrN₂ (MW: 211.06)[9] + HCl |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from similar compounds[10] |
| Solubility | Expected to have enhanced solubility in aqueous solutions and polar organic solvents (e.g., DMSO, DMF, Methanol) compared to its free base form. | [5] |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep container tightly sealed. | General laboratory practice[11] |
Chemical Structure
Caption: Structure of this compound.
Synthesis and Purification Protocol
The synthesis of imidazo[1,2-a]pyridines is a well-established field in organic chemistry. A common and reliable method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, followed by bromination and salt formation.[6][12]
Synthetic Workflow
Caption: General synthetic workflow for the target compound.
Step-by-Step Synthesis Methodology
Causality Statement: This protocol is designed for efficiency and regiochemical control. The initial cyclization establishes the core scaffold. The subsequent bromination with NBS is chosen because it is a milder and more selective brominating agent than liquid bromine, typically favoring substitution at the electron-rich C8 position of the imidazo[1,2-a]pyridine ring.
Protocol:
-
Step 1: Synthesis of 6-Methylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).
-
Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
-
Step 2: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine
-
Dissolve the crude 6-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like acetonitrile or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Step 3: Purification and Salt Formation
-
Purify the crude 8-bromo-6-methylimidazo[1,2-a]pyridine free base using flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or dichloromethane.
-
Add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Stir for 30 minutes.
-
Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Analytical Characterization
Each batch must be rigorously tested to confirm its identity, purity, and structural integrity. This forms a self-validating system for the synthesis.
Table 2: Standard Analytical Characterization Data
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation and purity | Aromatic protons with characteristic shifts for the imidazo[1,2-a]pyridine core; a singlet for the methyl group. The number of protons and their splitting patterns should match the structure. |
| ¹³C NMR | Carbon skeleton confirmation | Correct number of signals corresponding to the 8 unique carbon atoms in the aromatic core and the methyl group. |
| LC-MS | Purity and molecular weight confirmation | A single major peak in the LC chromatogram (purity >95%). The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ of the free base (m/z ~211/213, characteristic isotopic pattern for bromine). |
| HPLC | Quantitative purity assessment | A single peak with an area percentage ≥ 95% at a specific wavelength (e.g., 254 nm). |
Biological Activity and Screening Protocols
While specific biological data for CAS 957120-41-1 is not widely published, the imidazo[1,2-a]pyridine class is known to inhibit various protein kinases involved in cancer and inflammation.[7] Therefore, a logical first step is to screen the compound against a panel of kinases.
Postulated Mechanism of Action: Kinase Inhibition
Many small molecule kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The planar imidazo[1,2-a]pyridine core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors.
Caption: Postulated inhibition of a generic MAP Kinase signaling pathway.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Causality Statement: An initial broad-spectrum kinase panel screen is a cost-effective method to identify potential targets. Hits from this primary screen are then validated using dose-response assays to determine potency (IC₅₀), ensuring that resources are focused on the most promising interactions.
Caption: Workflow for identifying and validating kinase inhibitor activity.
Protocol: Dose-Response IC₅₀ Determination
-
Compound Preparation: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Then, dilute these into the assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the compound at its various concentrations.
-
Initiation: Add ATP (at its Km concentration) to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., using fluorescence or luminescence).
-
Data Analysis: Measure the signal on a plate reader. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Safety and Handling
As a novel chemical entity, this compound should be handled with care, assuming it is a potent biological agent.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
-
SDS: Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information before use.[13]
Conclusion and Future Directions
This compound is a well-designed chemical probe and building block. Its structure is rooted in a privileged scaffold known for broad biological activity. The incorporated functional groups provide handles for both probing biological space and for the straightforward synthesis of next-generation analogues.
Future research should focus on:
-
Broad Biological Screening: Evaluating the compound against a wide range of targets beyond kinases, such as GPCRs, ion channels, and anti-infective targets (e.g., tuberculosis).[14]
-
Structure-Activity Relationship (SAR) Studies: Utilizing the 8-bromo position for palladium-catalyzed cross-coupling reactions to build a library of derivatives to optimize potency and selectivity.
-
In Vivo Evaluation: Advancing potent and selective compounds into cell-based assays and subsequently into animal models of disease to assess efficacy and pharmacokinetic properties.
-
Target Deconvolution: For compounds with interesting phenotypic effects, employing chemoproteomics or other target identification methods to elucidate their precise mechanism of action.
This systematic approach will enable the full potential of this promising scaffold to be realized in the ongoing quest for novel and effective therapeutics.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride | 1332600-04-0 | Benchchem [benchchem.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. 8-Bromoimidazo[1,2-a]pyridine hydrochloride | 1419101-42-0 | Benchchem [benchchem.com]
- 8. Buy 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine (EVT-12231524) [evitachem.com]
- 9. scbt.com [scbt.com]
- 10. H35094.03 [thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 8-Bromo-6-methylimidazo[1,2-a]pyridine - Safety Data Sheet [chemicalbook.com]
- 14. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold," frequently appearing in a wide range of biologically active molecules and approved pharmaceuticals.[1][2][3] This document details a robust and well-established synthetic pathway, elucidates the underlying reaction mechanism, and presents a detailed, step-by-step experimental protocol suitable for researchers and drug development professionals. The causality behind experimental choices is explained to provide field-proven insights, ensuring both scientific integrity and practical applicability.
Introduction and Strategic Overview
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, forming the structural basis for drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[2][3] Its rigid, planar structure and ability to engage in various biological interactions make it an attractive scaffold for the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][4][5] The title compound, 8-Bromo-6-methylimidazo[1,2-a]pyridine, serves as a valuable intermediate, where the bromine atom at the 8-position provides a synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries.
The most direct and widely adopted strategy for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound, a process rooted in the classic Tschitschibabin reaction.[6] This methodology is highly effective, proceeding through a sequential alkylation and intramolecular cyclization-dehydration cascade to yield the desired bicyclic aromatic system.[7][8][9]
For the synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine, the logical precursors are 3-Bromo-5-methylpyridin-2-amine and a two-carbon α-haloaldehyde equivalent, such as chloroacetaldehyde .
Reaction Workflow and Mechanism
The synthesis is a two-stage process: first, the formation of the imidazo[1,2-a]pyridine free base, followed by its conversion to the stable and more readily handled hydrochloride salt.
Caption: Overall workflow for the synthesis of the target compound.
Mechanistic Elucidation
The reaction proceeds through a well-understood mechanism involving three key steps:
-
SN2 Alkylation: The more nucleophilic endocyclic nitrogen of the pyridine ring attacks the electrophilic α-carbon of chloroacetaldehyde, displacing the chloride ion. This forms a crucial N-alkylated pyridinium salt intermediate.[8][10]
-
Intramolecular Cyclization: The exocyclic primary amine of the pyridinium intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This intramolecular addition results in the formation of a five-membered cyclic hemiaminal.
-
Dehydration: Under the thermal and slightly acidic conditions of the reaction, the hemiaminal intermediate readily loses a molecule of water (dehydration) to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: The core mechanistic pathway for imidazo[1,2-a]pyridine formation.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.
Part A: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-methylpyridin-2-amine (10.0 g, 53.5 mmol).
-
Solvent Addition: Add ethanol (100 mL) to the flask and stir the mixture to achieve partial dissolution.
-
Reagent Addition: To the stirring suspension, add chloroacetaldehyde (50% wt. solution in water, 10.0 mL, ~78 mmol) dropwise over 5 minutes. Causality Note: Using a moderate excess of the aldehyde ensures complete consumption of the limiting aminopyridine starting material.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine spot is no longer visible.
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). Trustworthiness Note: This step is critical to deprotonate the product, which may exist as a hydrohalide salt in the acidic reaction medium, thereby inducing its precipitation as the free base.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts.
-
Purification: Dry the crude solid in a vacuum oven. The product can be purified by recrystallization from a suitable solvent such as acetonitrile or ethanol to yield 8-Bromo-6-methylimidazo[1,2-a]pyridine as a crystalline solid.
Part B: Synthesis of this compound
-
Dissolution: Dissolve the purified 8-Bromo-6-methylimidazo[1,2-a]pyridine (5.0 g, 23.7 mmol) in anhydrous diethyl ether or ethyl acetate (100 mL) in an Erlenmeyer flask with stirring. Gentle warming may be required to achieve full dissolution.
-
Acidification: Cool the solution in an ice bath. While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise. A white precipitate will form immediately. Continue addition until no further precipitation is observed. Expertise Note: Using a pre-prepared solution of HCl in an anhydrous solvent prevents the introduction of water, which can lead to a hygroscopic or oily product.
-
Isolation and Drying: Stir the resulting thick suspension in the ice bath for 30 minutes. Collect the hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether (2 x 15 mL) to remove any unreacted free base.
-
Final Product: Dry the product under high vacuum to afford this compound as a stable, crystalline solid.
Data Presentation and Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed through standard analytical techniques.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | CAS Number |
| 3-Bromo-5-methylpyridin-2-amine | C₆H₇BrN₂ | 187.04 | Off-white to tan solid | 3430-22-6 |
| 8-Bromo-6-methylimidazo[1,2-a]pyridine | C₈H₇BrN₂ | 211.06 | Light brown/yellow solid | 136117-93-6[11] |
| This compound | C₈H₈BrClN₂ | 247.52 | White to off-white solid | 1419101-42-0[1] |
Expected Analytical Data:
-
¹H NMR: Protons on the imidazo[1,2-a]pyridine core will appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons will appear as a singlet in the upfield region (δ ~2.4 ppm).
-
Mass Spectrometry (MS): The mass spectrum for the free base should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z 211 and 213 of nearly equal intensity ([M]⁺ and [M+2]⁺).
-
Melting Point (m.p.): The hydrochloride salt should have a sharp and distinct melting point, which serves as a reliable indicator of purity.
Conclusion
This guide outlines a reliable and scalable synthesis for this compound. The described protocol is based on fundamental and well-established principles of heterocyclic chemistry, ensuring a high degree of reproducibility. By providing a rationale for key experimental steps, this document serves as a practical and educational resource for scientists engaged in synthetic and medicinal chemistry. The final product is a valuable building block, poised for further chemical elaboration in the pursuit of novel therapeutic agents.
References
- 1. 8-Bromoimidazo[1,2-a]pyridine hydrochloride | 1419101-42-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scbt.com [scbt.com]
An In-Depth Technical Guide to 8-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride: Structure, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged" structure, known for its diverse biological activities. This document delves into the specific molecular architecture of the 8-bromo-6-methyl substituted derivative, its physicochemical properties, a detailed, field-proven synthetic protocol, and its current and potential applications in therapeutic research. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into this promising molecule.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered substantial attention in the pharmaceutical sciences. Its rigid structure and ability to be readily functionalized at various positions make it an ideal scaffold for the design of novel therapeutic agents. Compounds bearing this core have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiulcer properties.[1][2] The strategic placement of substituents on this scaffold allows for the fine-tuning of its physicochemical and pharmacokinetic properties, enabling the development of potent and selective drug candidates. The title compound, this compound, incorporates a bromine atom at the 8-position and a methyl group at the 6-position, modifications that are anticipated to modulate its biological profile and metabolic stability. The hydrochloride salt form is often employed to enhance the aqueous solubility and bioavailability of the parent compound.[3]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by the fused imidazole and pyridine rings. The bromine atom at position 8 and the methyl group at position 6 are key determinants of its steric and electronic properties. While a specific crystal structure for this exact compound is not publicly available, analysis of related imidazo[1,2-a]pyridine structures reveals a generally planar geometry.[3][4] The hydrochloride salt is formed by the protonation of the more basic nitrogen atom in the imidazole ring (N-1), which enhances the compound's polarity and water solubility.
Below is a table summarizing the key physicochemical properties of 8-Bromo-6-methylimidazo[1,2-a]pyridine and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 957120-41-1 | [5] |
| Molecular Formula | C₈H₈BrClN₂ | [5] |
| Molecular Weight | 247.52 g/mol | [5] |
| Appearance | Expected to be a solid | [6][7] |
| Free Base CAS | 136117-93-6 | [8] |
| Free Base Formula | C₈H₇BrN₂ | [8] |
| Free Base Mol. Wt. | 211.06 g/mol | [8] |
Spectroscopic Signature (Predicted)
Based on available data for the free base and related structures, the following spectroscopic characteristics are anticipated for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The methyl group protons will likely appear as a singlet in the upfield region (around 2.3-2.5 ppm). The formation of the hydrochloride salt will cause a general downfield shift of all proton signals due to the increased positive charge on the heterocyclic system.[9][10]
-
¹³C NMR: The carbon NMR will display signals corresponding to the eight carbon atoms of the core structure. The carbon bearing the bromine atom will be influenced by its electron-withdrawing and anisotropic effects. The methyl carbon will resonate at a characteristic upfield chemical shift.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the fused ring system, and potentially a broad absorption associated with the N-H stretch of the hydrochloride salt.
-
Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak (M+) at m/z 211 and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.
Synthesis and Mechanistic Insight
The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction. The most common and efficient method involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.[8][10]
Synthetic Workflow
The logical flow for the synthesis of this compound is outlined below. The process begins with the selection of the appropriate starting materials, proceeds through the key cyclization step to form the imidazo[1,2-a]pyridine core, and concludes with the formation of the hydrochloride salt.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methodologies for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.
Step 1: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine (Free Base)
-
To a solution of 2-amino-3-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (typically a 50% aqueous solution, 1.2 eq).
-
The reaction mixture is heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 8-Bromo-6-methylimidazo[1,2-a]pyridine.
Step 2: Formation of the Hydrochloride Salt
-
The purified 8-Bromo-6-methylimidazo[1,2-a]pyridine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
To this solution, a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. The stirring is continued for a short period to ensure complete precipitation.
-
The solid product is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.
Applications in Drug Discovery and Research
The 8-Bromo-6-methylimidazo[1,2-a]pyridine scaffold is a versatile building block in the development of novel therapeutic agents. The presence of the bromine atom at the 8-position provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.
Anticancer Activity
Derivatives of 8-Bromo-6-methylimidazo[1,2-a]pyridine have shown promise as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα). The PI3K pathway is a critical signaling cascade that is often dysregulated in various types of cancer, making it an attractive target for cancer therapy. The development of selective PI3Kα inhibitors is an active area of research, and the 8-Bromo-6-methylimidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the design of such inhibitors.
Other Potential Therapeutic Areas
Given the broad range of biological activities associated with the imidazo[1,2-a]pyridine core, this compound and its derivatives are being investigated for a variety of other therapeutic applications, including:
-
Anti-inflammatory agents: By modulating key inflammatory pathways.[11]
-
Antiviral compounds: Targeting viral replication processes.[11]
-
Central Nervous System (CNS) agents: Due to the ability of the scaffold to cross the blood-brain barrier.
The following diagram illustrates the relationship between the core scaffold and its potential therapeutic applications.
Caption: Potential therapeutic applications of the core compound.
Conclusion
This compound is a valuable heterocyclic compound with a well-defined molecular structure and significant potential in drug discovery. Its synthesis is achievable through robust and scalable chemical methods. The strategic substitutions on the imidazo[1,2-a]pyridine core provide a platform for the development of novel therapeutic agents, particularly in the area of oncology. Further research into the biological activities and structure-activity relationships of this compound and its derivatives is warranted and is expected to yield new insights and potential clinical candidates.
References
- 1. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure and Properties of Imidazo-Pyridine Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | C9H7BrN2O2 | CID 57415881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. researchgate.net [researchgate.net]
Spectroscopic Elucidation of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into the structural characterization of this molecule using modern spectroscopic techniques.
Introduction: The Significance of Spectroscopic Characterization
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents, such as a bromine atom at the 8-position and a methyl group at the 6-position, can significantly modulate the compound's physicochemical properties and biological activity. The formation of a hydrochloride salt further enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical formulations.
Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide an unambiguous fingerprint of the molecule, ensuring its identity and integrity. This guide will delve into the theoretical and practical aspects of the spectroscopic data for this compound.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical characteristics is essential for its handling, formulation, and interpretation of spectroscopic data.
| Property | Value | Source |
| Chemical Formula | C₈H₈BrClN₂ | --INVALID-LINK-- |
| Molecular Weight | 247.53 g/mol | --INVALID-LINK-- |
| CAS Number | 957120-41-1 | --INVALID-LINK-- |
| Appearance | Predicted to be a solid | - |
| Solubility | Expected to be soluble in polar protic solvents like water, methanol, and DMSO due to its salt form. | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each of the aromatic and aliphatic protons. The protonation of the pyridine nitrogen in the hydrochloride salt will induce downfield shifts for the protons on the imidazo[1,2-a]pyridine ring system compared to its free base.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H-2 | 8.0 - 8.2 | d | ~1.5 | Located on the imidazole ring, adjacent to a nitrogen atom. |
| H-3 | 7.7 - 7.9 | d | ~1.5 | Also on the imidazole ring, coupled to H-2. |
| H-5 | 9.0 - 9.2 | s | - | Significantly deshielded due to the adjacent protonated pyridine nitrogen. |
| H-7 | 7.6 - 7.8 | s | - | Adjacent to the bromine atom and the methyl group. |
| -CH₃ | 2.4 - 2.6 | s | - | Methyl group protons. |
| N-H | 13.0 - 15.0 | br s | - | Proton on the protonated nitrogen, often broad and may exchange with residual water in the solvent. |
Causality Behind Predictions: The chemical shifts are predicted based on the analysis of related imidazo[1,2-a]pyridine derivatives. The electron-withdrawing effect of the bromine atom and the protonated pyridine ring, along with the electron-donating nature of the methyl group, are key factors influencing the chemical shifts. Protonation of the N-4 nitrogen is expected, leading to a significant downfield shift of the adjacent H-5 proton.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 115 - 120 | Carbon in the five-membered imidazole ring. |
| C-3 | 110 - 115 | Carbon in the five-membered imidazole ring. |
| C-5 | 135 - 140 | Deshielded carbon adjacent to the protonated nitrogen. |
| C-6 | 130 - 135 | Carbon bearing the methyl group. |
| C-7 | 125 - 130 | Carbon adjacent to the bromine atom. |
| C-8 | 105 - 110 | Carbon bearing the bromine atom. |
| C-8a | 140 - 145 | Bridgehead carbon. |
| -CH₃ | 18 - 22 | Methyl carbon. |
Expertise in Interpretation: The predicted chemical shifts are derived from the established effects of substituents on the imidazo[1,2-a]pyridine ring system. The bromine atom is expected to cause a significant upfield shift at the carbon to which it is attached (C-8) due to the heavy atom effect.
Experimental Protocol for NMR Spectroscopy
A detailed, self-validating protocol for acquiring high-quality NMR spectra is crucial.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis of a solid organic compound.
Trustworthiness of the Protocol: This protocol includes essential steps for ensuring data quality. The choice of a deuterated solvent like DMSO-d₆ is critical for dissolving the hydrochloride salt and for providing a stable lock signal. Shimming is performed to optimize the magnetic field homogeneity, leading to sharp NMR signals and accurate integration. Referencing the spectra to a known standard (TMS or the residual solvent peak) ensures the accuracy of the reported chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrum
In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule of the free base, [M+H]⁺, where M is the free base 8-Bromo-6-methylimidazo[1,2-a]pyridine.
Predicted m/z Values in High-Resolution ESI-MS
| Ion | Calculated m/z | Rationale |
| [C₈H₈⁷⁹BrN₂ + H]⁺ | 211.9974 | The monoisotopic mass of the free base protonated. This corresponds to the molecule containing the ⁷⁹Br isotope. |
| [C₈H₈⁸¹BrN₂ + H]⁺ | 213.9954 | The monoisotopic mass of the free base protonated. This corresponds to the molecule containing the ⁸¹Br isotope. |
Authoritative Grounding: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum. The presence of two peaks of nearly equal intensity separated by 2 m/z units is a strong indicator of a monobrominated compound.
Experimental Protocol for Mass Spectrometry
Workflow for ESI-MS Analysis
An In-depth Technical Guide to the Purity and Analysis of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Foreword: The Analytical Imperative for Privileged Scaffolds
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of therapeutics ranging from anxiolytics like Alpidem to hypnotic agents like Zolpidem.[1] The specific analogue, 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, represents a key building block for further functionalization, making the rigorous assessment of its purity not merely a quality control checkpoint, but a fundamental prerequisite for successful drug discovery and development. An impure starting material can confound biological assays, introduce toxicological risks, and ultimately derail a research program.
This guide provides a comprehensive framework for the analytical characterization of this compound. It moves beyond rote protocols to explain the scientific rationale behind the selection of analytical techniques, the design of experiments, and the interpretation of data. Our approach is an integrated one, demonstrating how chromatographic and spectroscopic methods are synergistically employed to build a complete and reliable purity profile.
Foundational Characterization and the Reference Standard
Before any purity analysis can commence, a thoroughly characterized reference standard is essential. This primary standard serves as the benchmark against which all production batches are compared.
| Property | Data | Source |
| Chemical Name | This compound | - |
| CAS Number | 957120-41-1 | [2] |
| Molecular Formula | C₈H₇BrN₂ · HCl | [2] |
| Molecular Weight | 247.53 g/mol | [2] |
| Appearance | Typically an off-white to yellow or brown solid/powder | [3] |
The reference standard must be characterized to the fullest extent possible, including definitive structural confirmation by Nuclear Magnetic Resonance (NMR), molecular weight verification by Mass Spectrometry (MS), and purity assessment by a primary method like High-Performance Liquid Chromatography (HPLC).
Anticipating the Impurity Landscape: A Synthesis-Forward Approach
A robust analytical strategy is not reactive; it is predictive. Understanding the synthetic route is paramount to anticipating potential process-related impurities. The most common synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][4]
Caption: Origin of potential impurities from a plausible synthetic route.
Based on this, we can predict several classes of impurities:
-
Starting Materials: Unreacted 2-amino-3-bromo-5-methylpyridine and reagents like bromoacetaldehyde.
-
Isomeric Impurities: If the starting 2-aminopyridine contains isomeric impurities, regioisomeric imidazo[1,2-a]pyridine products can form.
-
Process-Related Byproducts: Impurities formed from side reactions, such as dimerization or polymerization.
-
Degradants: Products resulting from hydrolysis, oxidation, or photodecomposition if the compound is unstable under certain conditions.
The Workhorse of Purity: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of active pharmaceutical ingredients (APIs) and intermediates. A well-developed, stability-indicating HPLC method can separate the main component from its impurities, allowing for precise quantification.
Causality in Method Development
The choice of every parameter is deliberate. We select a Reversed-Phase (RP) method, typically with a C18 column, because the target molecule is moderately polar and will have good retention and selectivity on this stationary phase. The mobile phase consists of an organic modifier (like acetonitrile) and an aqueous buffer. The buffer (e.g., phosphate or acetate) is critical for controlling the ionization state of the molecule's basic nitrogen atoms, ensuring consistent retention times and sharp peak shapes. Gradient elution is often preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. UV detection is suitable as the fused aromatic ring system possesses a strong chromophore.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a validated starting point for the analysis.
-
Instrumentation: A standard HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Column: A C18 stationary phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is an excellent choice for high efficiency.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2.0 µL
-
Detection Wavelength: 245 nm (Verify optimal wavelength by examining the UV spectrum from the PDA detector).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
-
Quantification: Purity is typically determined by area percent. For higher accuracy, quantification against the characterized reference standard is performed, and Relative Response Factors (RRFs) for known impurities should be established.
Data Presentation: System Suitability and Sample Impurity Profile
A self-validating protocol requires system suitability tests (SST) to ensure the chromatographic system is performing adequately.
Table 1: HPLC System Suitability Criteria
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | > 5000 | Measures column efficiency and resolving power. |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) | Demonstrates injection precision. |
Table 2: Hypothetical Impurity Profile
| Peak | Retention Time (min) | Area % | Identification | Limit |
|---|---|---|---|---|
| 1 | 3.5 | 0.08 | Starting Material | ≤ 0.1% |
| 2 | 8.9 | 1.2 (Main Peak) | 8-Bromo-6-methyl... | - |
| 3 | 9.2 | 98.6 | Main Compound | ≥ 98.0% |
| 4 | 11.4 | 0.12 | Unknown Impurity | ≤ 0.15% |
Unambiguous Identification: The Role of Spectroscopy
While HPLC is excellent for quantification, it provides little structural information. For this, we turn to spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.[5][6]
-
¹H NMR: Will confirm the presence and connectivity of all protons. Key expected signals would include the methyl singlet, aromatic protons on the pyridine and imidazole rings, each with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
qNMR (Quantitative NMR): By adding a certified internal standard with a known concentration, NMR can be used as a primary quantitative method to determine the absolute purity (assay) of the substance, complementing the relative purity data from HPLC.
Mass Spectrometry (MS)
Mass spectrometry provides crucial molecular weight information and is invaluable for identifying unknown impurities found during HPLC analysis.
-
Molecular Ion Peak: For 8-Bromo-6-methylimidazo[1,2-a]pyridine, the key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of a nearly 50:50 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[7] Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, separated by 2 mass units (m/z). This provides immediate confirmation of the presence of a single bromine atom in the molecule.[8][9]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent molecule and any detected impurities.
-
LC-MS: Coupling the HPLC system directly to a mass spectrometer allows for the immediate acquisition of mass data for each peak separated chromatographically. This is the most efficient way to investigate unknown peaks in the chromatogram.
An Integrated Analytical Workflow
No single technique is sufficient. A robust, self-validating system for purity analysis integrates these methods into a logical workflow.
Caption: Integrated workflow for comprehensive purity analysis.
This workflow ensures that a batch of material is not only quantified for purity (HPLC) but also structurally confirmed (NMR, MS). Any deviations or unknown peaks trigger a deeper investigation (LC-MS), ensuring that a complete and trustworthy picture of the material's quality is established before it proceeds to the next stage of research or development.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. H35094.03 [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. youtube.com [youtube.com]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
The Imidazo[1,2-a]pyridine Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This guide provides a comprehensive technical overview of the discovery, historical development, and synthetic evolution of these remarkable compounds. We delve into the foundational Tschitschibabin synthesis, offering a detailed experimental protocol and mechanistic insights. The narrative then progresses through the evolution of synthetic methodologies, from classical approaches to modern, highly efficient catalytic and multi-component reactions. A significant portion of this guide is dedicated to the extensive medicinal chemistry applications of imidazo[1,2-a]pyridines, with a focus on their roles as anticancer, anti-tuberculosis, and central nervous system-acting agents. Key drug molecules are presented with their biological targets and quantitative activity data. This guide is intended to serve as a valuable resource for researchers and scientists, providing both a historical perspective and practical insights into the ongoing development of this versatile heterocyclic system.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Cornerstone in Heterocyclic Chemistry
The imidazo[1,2-a]pyridine system is a nitrogen-containing fused heterocyclic compound characterized by a pyridine ring fused to an imidazole ring at the 1 and 2 positions. This unique arrangement confers a high degree of aromaticity and a planar structure, making it an ideal scaffold for interacting with biological targets. Its structural similarity to endogenous purines allows it to function as a bioisostere, further enhancing its potential as a pharmacophore.[1] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability has led to its incorporation into a wide array of bioactive molecules with diverse therapeutic applications.[2]
The Genesis: Discovery and the Pioneering Tschitschibabin Synthesis
The history of imidazo[1,2-a]pyridines dates back to 1925, with the pioneering work of Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin).[1] In his seminal research, Tschitschibabin reported the first synthesis of the imidazo[1,2-a]pyridine core through the condensation of 2-aminopyridine with bromoacetaldehyde.[1] This reaction, conducted under harsh conditions in a sealed tube at high temperatures (150-200°C), laid the groundwork for all subsequent explorations of this heterocyclic system.[1] Although the initial yields were modest, this discovery opened the door to a new class of compounds with intriguing chemical and biological properties.
The Tschitschibabin Reaction: A Foundational Protocol
The original Tschitschibabin synthesis, while historically significant, is rarely used today due to its harsh conditions and low yields. However, understanding this foundational method is crucial for appreciating the evolution of synthetic strategies. Later refinements, such as the inclusion of a base like sodium bicarbonate, allowed the reaction to proceed under milder conditions with improved efficiency.[1]
Experimental Protocol: Classical Tschitschibabin Synthesis of Imidazo[1,2-a]pyridine
-
Materials: 2-aminopyridine, bromoacetaldehyde (or a suitable α-haloketone), sodium bicarbonate (optional), ethanol (solvent).
-
Procedure:
-
In a sealed pressure tube, a mixture of 2-aminopyridine (1.0 equivalent) and bromoacetaldehyde (1.1 equivalents) is prepared.
-
(Optional, for milder conditions) Sodium bicarbonate (1.2 equivalents) is added to the mixture.
-
Ethanol is added as a solvent.
-
The sealed tube is heated in an oil bath at a temperature ranging from 100 to 150°C for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
-
Mechanistic Insights into the Tschitschibabin Reaction
The Tschitschibabin synthesis of imidazo[1,2-a]pyridines proceeds through a well-established condensation mechanism. The key steps are outlined below:
Caption: Mechanism of the Tschitschibabin Reaction.
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-haloketone, forming an N-alkylated pyridinium salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. The final step involves dehydration of the cyclic intermediate to yield the aromatic imidazo[1,2-a]pyridine ring system.
The Evolution of Synthesis: From Harsh Conditions to Modern Efficiency
Following Tschitschibabin's initial discovery, the field of imidazo[1,2-a]pyridine synthesis has undergone a remarkable evolution. The drive for milder reaction conditions, higher yields, greater structural diversity, and more environmentally friendly processes has led to the development of a plethora of innovative synthetic methodologies.
One-Pot and Multicomponent Reactions (MCRs)
The development of one-pot and multicomponent reactions (MCRs) has revolutionized the synthesis of imidazo[1,2-a]pyridines. These strategies allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. A notable example is the three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid.
Caption: A generalized workflow for a three-component synthesis.
Transition Metal-Catalyzed Syntheses
The advent of transition metal catalysis has provided powerful tools for the synthesis of imidazo[1,2-a]pyridines. Catalysts based on copper, palladium, and other metals have enabled a wide range of transformations, including C-H functionalization, cross-coupling reactions, and oxidative cyclizations. These methods often proceed under mild conditions and exhibit high functional group tolerance.[3]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating the synthesis of imidazo[1,2-a]pyridines. The use of microwave irradiation can dramatically reduce reaction times, improve yields, and in some cases, enable reactions that are not feasible under conventional heating.
The Medicinal Chemistry of Imidazo[1,2-a]pyridines: A Privileged Scaffold
The imidazo[1,2-a]pyridine core is a prominent feature in a number of commercially successful drugs and clinical candidates.[4] Its versatile structure has been exploited to target a wide range of biological pathways implicated in various diseases.
Central Nervous System (CNS) Agents
Perhaps the most well-known application of imidazo[1,2-a]pyridines is in the development of drugs targeting the central nervous system.
-
Zolpidem (Ambien®): A widely prescribed hypnotic agent for the treatment of insomnia. It acts as a selective agonist at the benzodiazepine site of the GABA-A receptor.
-
Alpidem: An anxiolytic agent that also modulates the GABA-A receptor.
-
Saripidem and Necopidem: Other examples of anxiolytic and sedative agents based on the imidazo[1,2-a]pyridine scaffold.[4]
Anticancer Agents
The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[5] Derivatives have been shown to inhibit a variety of cancer-related targets.
-
Tubulin Polymerization Inhibitors: Certain 2-phenyl-imidazo[1,2-a]pyridine analogs have demonstrated potent anti-proliferative activity by inhibiting tubulin polymerization, a critical process in cell division.[3]
-
Kinase Inhibitors: Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of various kinases involved in cancer cell signaling, such as AKT/mTOR and cyclin-dependent kinases (CDKs).[6]
Anti-tuberculosis Agents
The emergence of multidrug-resistant tuberculosis has created an urgent need for new therapeutic agents. Imidazo[1,2-a]pyridine-based compounds have shown significant promise in this area.
-
QcrB Inhibitors: A class of imidazo[1,2-a]pyridine amides has been identified as potent inhibitors of the cytochrome bcc complex (QcrB), a key component of the electron transport chain in Mycobacterium tuberculosis.
Quantitative Data of Selected Imidazo[1,2-a]pyridine-Based Compounds
| Compound/Drug | Therapeutic Area | Primary Biological Target | Representative IC50/Activity |
| Zolpidem | Hypnotic | GABA-A Receptor (α1 subunit) | High affinity for the benzodiazepine site |
| Alpidem | Anxiolytic | GABA-A Receptor | Selective for the ω1 receptor subtype |
| Compound 6d [3] | Anticancer | Tubulin Polymerization | IC50 = 2.8 ± 0.02 µM (A549 lung cancer cells) |
| Compound 12b [7] | Anticancer | Not specified | IC50 = 11 µM (Hep-2, MCF-7, A375 cancer cells) |
| IP-5 [4] | Anticancer | Not specified | IC50 = 45 µM (HCC1937 breast cancer cells) |
| IPAs | Anti-tuberculosis | Cytochrome bcc (QcrB) | MIC90 ≤ 0.006 µM against M. tuberculosis |
Conclusion and Future Perspectives
The journey of imidazo[1,2-a]pyridine compounds, from their initial discovery in the early 20th century to their current status as a privileged scaffold in drug discovery, is a testament to the enduring power of heterocyclic chemistry. The continuous development of novel and efficient synthetic methodologies has enabled the creation of vast libraries of derivatives, leading to the identification of potent modulators of a wide range of biological targets. As our understanding of disease biology deepens, the versatility of the imidazo[1,2-a]pyridine core will undoubtedly continue to be exploited for the development of the next generation of therapeutic agents. The future of imidazo[1,2-a]pyridine chemistry lies in the exploration of new chemical space through innovative synthetic strategies, the identification of novel biological targets, and the application of computational methods to guide the design of more potent and selective drug candidates.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
A Technical Guide to Investigating the Biological Potential of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Abstract
The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide focuses on a specific derivative, 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, a compound whose biological profile is not yet extensively characterized. Drawing upon the rich pharmacology of its parent scaffold, we present a prospective analysis of its potential biological activities, focusing on oncology, inflammation, and infectious diseases. This document serves as a technical roadmap, providing not only a review of potential mechanisms but also detailed, field-proven experimental protocols to systematically investigate its therapeutic promise.
Introduction: The Imidazo[1,2-a]pyridine Privileged Scaffold
Nitrogen-bridged heterocyclic compounds are mainstays of drug discovery, and among them, the imidazo[1,2-a]pyridine core is particularly prominent.[3][4] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with a diverse range of biological targets.[2] Derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[2][3]
The subject of this guide, this compound, incorporates key structural features:
-
Imidazo[1,2-a]pyridine Core: The foundational pharmacophore.
-
8-Bromo Substitution: Halogen substitution can significantly alter electronic distribution and provide a handle for further synthetic modification, potentially enhancing target binding or metabolic stability.[2]
-
6-Methyl Substitution: This group can influence steric interactions within a binding pocket and modify the lipophilicity of the molecule.
-
Hydrochloride Salt: This formulation is typically used to improve the solubility and stability of the compound, making it more amenable to biological screening.[2]
Given the lack of specific data on this derivative, this guide will establish a hypothesis-driven framework for its evaluation, grounded in the established activities of its chemical class.
Prospective Biological Activity I: Anticancer Potential
The most widely documented activity for the imidazo[1,2-a]pyridine scaffold is in oncology.[1][5] These compounds exert their effects by targeting signaling pathways fundamental to cancer cell proliferation, survival, and metastasis.
Hypothesized Mechanisms of Action
A. Inhibition of Protein Kinase Signaling: Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit several critical kinase families:
-
PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway. Numerous derivatives have been designed as potent PI3Kα or dual PI3K/mTOR inhibitors, leading to apoptosis in cancer cells.[1][6][7]
-
Receptor Tyrosine Kinases (RTKs): Compounds from this class have been developed as inhibitors of c-Met and Insulin-like Growth Factor-1 Receptor (IGF-1R), which are key drivers in various tumors.[8][9]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are another validated target for this scaffold.[10]
B. Wnt/β-catenin Pathway Inhibition: Aberrant Wnt signaling is a hallmark of colorectal and other cancers. Specific imidazo[1,2-a]pyridines have been identified that can inhibit this pathway, leading to the downregulation of oncogenic target genes like c-myc and cyclin D1.[11]
C. Microtubule Polymerization Inhibition: Disrupting microtubule dynamics is a clinically validated anticancer strategy. Novel imidazo[1,2-a]pyridine-oxadiazole hybrids have demonstrated potent inhibition of tubulin polymerization, inducing cell cycle arrest and apoptosis.[12]
Proposed Experimental Workflow for Anticancer Evaluation
To systematically test the anticancer potential of this compound, a tiered approach is recommended.
Caption: Tiered workflow for evaluating anticancer activity.
Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀/GI₅₀ value.
Prospective Biological Activity II: Anti-inflammatory Effects
Chronic inflammation is linked to numerous diseases, including cancer and autoimmune disorders. The imidazo[1,2-a]pyridine scaffold has shown potential in modulating key inflammatory pathways.[13]
Hypothesized Mechanisms of Action
A primary mechanism involves the inhibition of the STAT3/NF-κB signaling axis.[13] This pathway controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2. A novel imidazo[1,2-a]pyridine derivative was shown to suppress the expression of these inflammatory mediators in cancer cell lines.[13]
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Proposed Experimental Workflow for Anti-inflammatory Evaluation
-
Model System: Use a macrophage cell line like RAW 264.7.
-
Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).
-
Treatment: Pre-treat cells with various concentrations of the test compound before LPS stimulation.
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Measure nitrite levels in the cell culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Gene Expression: Analyze the mRNA levels of Nos2 (iNOS) and Ptgs2 (COX-2) using RT-qPCR.
-
Prospective Biological Activity III: Antimicrobial Potential
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has demonstrated activity against bacteria and mycobacteria.[3][14]
Hypothesized Mechanisms of Action
-
Inhibition of Cell Wall Synthesis: Derivatives have been investigated as potential inhibitors of Mur ligases, enzymes essential for the biosynthesis of bacterial peptidoglycan.[15]
-
Inhibition of Energy Metabolism: The scaffold is found in compounds that target QcrB, a component of the electron transport chain crucial for ATP synthesis in Mycobacterium tuberculosis.[16]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of test strains (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Summary and Future Directions
While the specific biological activities of this compound remain to be elucidated, its structural foundation provides a strong rationale for investigating its potential as a therapeutic agent. The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore, particularly in the realm of oncology, with a rich history of inhibiting critical cell signaling pathways.
The experimental workflows outlined in this guide provide a clear, logical, and robust framework for a comprehensive initial evaluation. Positive results in the proposed in vitro assays would justify progression to more advanced studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.
-
ADME/Tox Profiling: Assessing the compound's pharmacokinetic and safety profile.
-
In Vivo Efficacy Studies: Evaluating therapeutic potential in relevant animal models of disease.
This systematic approach will be crucial in determining if this compound can be developed into a lead compound for a new generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Bromoimidazo[1,2-a]pyridine hydrochloride | 1419101-42-0 | Benchchem [benchchem.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride: A Versatile Scaffold in Contemporary Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the scientific applications of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. We will delve into its chemical attributes, synthesis, and burgeoning role as a privileged scaffold in modern medicinal chemistry, with a particular focus on its potential as a kinase inhibitor.
Introduction: The Imidazo[1,2-a]pyridine Core - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in the field of drug discovery.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This has led to the development of several successful therapeutic agents, including the anxiolytic alpidem and the hypnotic zolpidem.[3] The versatility of the imidazo[1,2-a]pyridine core allows for extensive chemical modification, making it a "privileged scaffold" for the generation of compound libraries with diverse pharmacological activities.[1] These activities span a wide range, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]
This compound represents a specific analogue designed to explore and potentially enhance these inherent properties. The introduction of a bromine atom at the 8-position and a methyl group at the 6-position can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to target proteins. The hydrochloride salt form is typically employed to improve solubility and handling characteristics, crucial for in vitro and in vivo studies.
Physicochemical Properties and Synthesis
Chemical Profile
| Property | Value | Source |
| Chemical Formula | C₈H₈BrClN₂ | (Derived) |
| Molecular Weight | 247.52 g/mol | (Derived) |
| CAS Number | 136117-93-6 (for the free base) | [4] |
| Appearance | Expected to be a solid | [5] |
| Solubility | Hydrochloride salt enhances water solubility | [1] |
Synthetic Strategy
The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine derivatives typically follows a well-established route for the construction of the imidazo[1,2-a]pyridine core, which involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[6] A plausible synthetic pathway for 8-Bromo-6-methylimidazo[1,2-a]pyridine is outlined below, based on the synthesis of a closely related derivative, Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.[5]
Step-by-Step Synthesis of the Imidazo[1,2-a]pyridine Core:
A general and robust method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the reaction of a 2-aminopyridine with an α-bromoacetophenone in a one-pot reaction.[7]
-
Starting Materials: 2-amino-3-bromo-5-methylpyridine and a suitable α-halocarbonyl compound.
-
Reaction: The nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
-
Purification: The crude product is typically purified by column chromatography or recrystallization.
Formation of the Hydrochloride Salt:
To obtain the hydrochloride salt, the purified free base of 8-Bromo-6-methylimidazo[1,2-a]pyridine would be dissolved in a suitable organic solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.
Caption: Synthetic workflow for this compound.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[7][8] A prominent target for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[8][9] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many human cancers.[9]
The PI3K/Akt/mTOR Signaling Cascade:
-
Activation: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.
-
PI3K Activation: This binding event recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by other kinases.
-
mTOR Activation and Downstream Effects: Activated Akt then phosphorylates and activates a range of downstream targets, including the mammalian target of rapamycin (mTOR). Activated mTOR promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.
Imidazo[1,2-a]pyridine derivatives have been shown to act as ATP-competitive inhibitors of PI3K, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of PIP2.[9] This blockade of PI3K activity leads to the downstream inhibition of Akt and mTOR, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
In Vitro Kinase Inhibition Assay (A Representative Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase, such as PI3Kα. Specific conditions may need to be optimized for different kinases.
Materials:
-
Purified recombinant human PI3Kα enzyme
-
Kinase substrate (e.g., phosphatidylinositol)
-
ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Wortmannin)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the PI3Kα enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A375 melanoma, HeLa cervical cancer)[9]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.
Summary of Biological Activity (Representative Data for Imidazo[1,2-a]pyridine Derivatives)
| Compound/Derivative Class | Target/Activity | IC₅₀/EC₅₀ | Cell Line(s) | Reference |
| Imidazo[1,2-a]pyridine derivative | PI3Kα inhibition | 2 nM | T47D (breast cancer) | [9] |
| Compound 6 (an imidazo[1,2-a]pyridine) | Anti-proliferative | 0.14 µM | A375 (melanoma) | [9] |
| Compound 6 (an imidazo[1,2-a]pyridine) | Anti-proliferative | 0.21 µM | HeLa (cervical cancer) | [9] |
| Imidazo[1,2-a]pyridine derivatives | DYRK1A inhibition | 2.6 µM | (Enzymatic assay) | [7] |
| Imidazo[1,2-a]pyridine derivatives | CLK1 inhibition | 0.7 µM | (Enzymatic assay) | [7] |
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling halogenated heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion and Future Directions
This compound is a promising research chemical that belongs to the medicinally important class of imidazo[1,2-a]pyridines. Its structural features suggest potential as a modulator of key biological pathways, particularly as a kinase inhibitor. The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold allows for the generation of diverse analogues for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the detailed biological characterization of this specific compound, including its kinase inhibitory profile, cellular activity against a broad panel of cancer cell lines, and in vivo efficacy in preclinical models. Elucidating its precise mechanism of action and identifying its primary molecular targets will be crucial for its further development as a potential therapeutic agent.
References
- 1. 8-Bromoimidazo[1,2-a]pyridine hydrochloride | 1419101-42-0 | Benchchem [benchchem.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride for the Synthesis of Novel Kinase Inhibitors
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its rigid, bicyclic nature provides an excellent framework for presenting substituents in a well-defined three-dimensional space, making it an ideal starting point for the design of enzyme inhibitors. Within this class, protein kinases are a primary focus, as their dysregulation is a hallmark of many cancers and inflammatory diseases.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We will detail field-proven synthetic protocols, explain the rationale behind key experimental choices, and outline methodologies for biological characterization.
The Strategic Importance of the 8-Bromo-6-methylimidazo[1,2-a]pyridine Scaffold
The true power of this compound in kinase inhibitor design lies in its inherent modularity. The substituents are not arbitrary; they serve distinct and critical functions:
-
The Imidazo[1,2-a]pyridine Core: This bicyclic system often acts as a bioisostere for the purine core of ATP, allowing it to anchor within the kinase ATP-binding pocket. Its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge region" of the kinase, a key determinant of binding affinity.
-
The 8-Bromo Group: This is the primary point of diversification. The bromine atom is an exceptional synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of chemical moieties to probe the solvent-exposed region of the ATP pocket, which is a primary strategy for achieving inhibitor selectivity and potency.[6]
-
The 6-Methyl Group: This substituent can play multiple roles. It can enhance metabolic stability, improve solubility, and make specific van der Waals contacts within the binding site, further fine-tuning the inhibitor's pharmacological profile.
Our overall strategy involves using the 8-bromo position as an anchor for diversification via robust cross-coupling chemistry to generate a library of analogues, which can then be screened for biological activity.
Caption: High-level workflow from starting material to lead identification.
Synthetic Protocols for Scaffold Diversification
The foundation of building a successful inhibitor library from this scaffold is modern palladium-catalyzed cross-coupling chemistry. These reactions are reliable, tolerate a wide range of functional groups, and are well-documented.[7][8]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is indispensable for attaching new aryl or heteroaryl groups to the 8-position of the core, enabling exploration of structure-activity relationships (SAR).[9][10][11][12]
Causality & Experimental Rationale: The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a base-activated boronic acid species, and finally reductive elimination to form the C-C bond and regenerate the catalyst.[8] The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is common, as they form the active Pd(0) species in situ. A base is critical to activate the boronic acid for transmetalation.[12] A mixed solvent system like dioxane/water ensures all components remain in solution.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-6-methylimidazo[1,2-a]pyridine derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is key for installing amine-containing fragments, which are often designed to form hydrogen bonds with the kinase hinge region, a classic strategy for potent kinase inhibition.[7][13]
Causality & Experimental Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[14] For challenging heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior as they accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[14][15]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to a final concentration of 0.1-0.2 M.
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Biological Evaluation of Synthesized Inhibitors
Once a library of compounds is synthesized, the next critical phase is to determine their biological activity. This is a tiered approach, starting with biochemical assays and progressing to more complex cellular models.[16]
Protocol 3: In Vitro Kinase Assay (Time-Resolved FRET)
The primary goal of this assay is to determine the potency of each compound against the target kinase, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[4][]
Principle of TR-FRET: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase.[4] A terbium-labeled antibody that specifically recognizes the phosphorylated peptide is then added. When this antibody binds, it brings the terbium (donor fluorophore) into close proximity with a streptavidin-conjugated acceptor fluorophore (which binds to the biotin). Excitation of the donor leads to energy transfer and emission from the acceptor. Kinase inhibition is measured as a decrease in this FRET signal.[4]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitors in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: In a 384-well assay plate, add a small volume (e.g., 50 nL) of each inhibitor dilution.
-
Kinase Reaction: Add the target kinase, the biotinylated peptide substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing the terbium-labeled anti-phospho-antibody and the streptavidin-conjugated acceptor fluorophore in a buffer containing EDTA.
-
Signal Reading: Incubate for 60 minutes to allow for antibody binding, then read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Illustrative Data Presentation:
| Compound ID | Modification at 8-Position | Target Kinase | IC₅₀ (nM) |
| SM-01 | 4-Fluorophenyl (Suzuki) | Kinase X | 150 |
| SM-02 | 3-Pyridyl (Suzuki) | Kinase X | 75 |
| BH-01 | 4-Morpholinyl (Buchwald-Hartwig) | Kinase X | 25 |
| BH-02 | N-methyl-piperazinyl (Buchwald-Hartwig) | Kinase X | 12 |
This is representative data for illustrative purposes only.
Protocol 4: Cellular Target Engagement Assay
A potent inhibitor in a biochemical assay must also be effective in a cellular environment. Cell-based assays are crucial to confirm that the compound can cross the cell membrane and inhibit the target kinase in its native context.[18][19] An assay measuring the phosphorylation of a known downstream substrate of the target kinase is a direct way to measure target engagement.[20]
Caption: A representative PI3K/Akt signaling pathway targeted by inhibitors.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells known to have an active signaling pathway involving the target kinase (e.g., T47D breast cancer cells for PI3Kα) in a 96-well plate and allow them to adhere overnight.[6]
-
Inhibitor Treatment: Treat the cells with serial dilutions of the synthesized inhibitor for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Remove the media and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Phospho-Substrate Detection (ELISA): Transfer the cell lysates to an ELISA plate pre-coated with an antibody that captures the total downstream substrate protein (e.g., total Akt).
-
Detection: After washing, add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., phospho-Akt Ser473). This antibody is typically conjugated to an enzyme like HRP.
-
Signal Development: Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.
-
Data Analysis: Normalize the phospho-protein signal to the total protein amount (or cell viability) and calculate the concentration-dependent inhibition of substrate phosphorylation to determine a cellular IC₅₀.
Conclusion
This compound is an exceptionally valuable and versatile starting material for kinase inhibitor discovery programs. The synthetic protocols detailed here for Suzuki-Miyaura and Buchwald-Hartwig couplings provide a robust and reliable platform for generating extensive chemical diversity at the 8-position. When paired with a systematic biological evaluation cascade, from biochemical IC₅₀ determination to cellular target engagement assays, this integrated approach enables the efficient identification and optimization of potent and selective kinase inhibitors. The insights gained from these studies can accelerate the progression of promising compounds into further preclinical development.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-8461330-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 11. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 18. inits.at [inits.at]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 20. reactionbiology.com [reactionbiology.com]
Protocol for Suzuki-Miyaura Cross-Coupling of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
An Application Guide for the Synthesis of Arylated Imidazo[1,2-a]pyridines
This document provides a detailed protocol and scientific rationale for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. This guide is intended for researchers in synthetic and medicinal chemistry, offering insights into overcoming the specific challenges associated with this heterocyclic substrate.
Introduction: The Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently found in molecules with significant biological activity. Its derivatives have been investigated as anti-ulcer, antiviral, and antibacterial agents. The ability to functionalize this scaffold, particularly at the 8-position, through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, is of paramount importance for generating novel chemical entities for drug discovery programs.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility, mild conditions, and tolerance of diverse functional groups. It facilitates the creation of biaryl structures by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex.
Core Principles and Substrate-Specific Challenges
Executing a successful Suzuki coupling with this compound requires an understanding of both the fundamental reaction mechanism and the unique properties of the substrate.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazo[1,2-a]pyridine, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Considerations for the Substrate:
-
The Hydrochloride Salt: The starting material is a hydrochloride salt. This necessitates the use of at least one equivalent of base simply to neutralize the HCl and generate the freebase form of the imidazo[1,2-a]pyridine in situ. Additional equivalents of base are then required to participate in the catalytic cycle itself, primarily to activate the boronic acid for transmetalation. Therefore, a minimum of 2.5-3.0 equivalents of base is recommended.
-
Nitrogen Heterocycle Reactivity: Nitrogen-containing heterocycles can sometimes act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. The choice of a suitable palladium precatalyst and, crucially, a bulky, electron-rich phosphine ligand can mitigate this issue. These ligands promote the desired reductive elimination step and can prevent the formation of stable, off-cycle palladium-heterocycle complexes.
Optimization of Reaction Parameters
The success of the coupling hinges on the judicious selection of catalyst, base, solvent, and reaction conditions. Microwave-assisted synthesis has been shown to be particularly effective for accelerating reactions with imidazo[1,2-a]pyridine substrates.
| Parameter | Recommended Reagents/Conditions | Rationale & Citation |
| Palladium Source | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(OAc)₂ / Pd₂(dba)₃ | Pd(PPh₃)₄ is often highly active for these substrates, especially under microwave conditions. Pd(II) sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective precatalysts when paired with appropriate ligands. |
| Ligand | Triphenylphosphine (PPh₃) or Buchwald-type ligands (e.g., SPhos, XPhos) | For Pd(II) precatalysts, bulky, electron-rich dialkylbiaryl phosphine ligands are excellent for coupling heteroaryl systems as they accelerate key steps and enhance catalyst stability. |
| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ | An inorganic base is required to activate the boronic acid. Carbonates are widely effective and economical. K₃PO₄ is a stronger base that can be beneficial for more challenging couplings. |
| Boron Reagent | Arylboronic Acids or Arylboronate Esters (e.g., pinacol esters) | Boronic acids are common, but boronate esters can offer greater stability, preventing premature protodeboronation, a common side reaction. |
| Solvent System | Dioxane/H₂O, Toluene/Ethanol/H₂O, or DMF/H₂O | A mixture of an organic solvent and water is typical. Water is crucial for dissolving the inorganic base and facilitating the transmetalation step. |
| Temperature | 80-120 °C (Conventional) or 100-150 °C (Microwave) | Higher temperatures are often required. Microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields. |
Detailed Experimental Protocol (Microwave-Assisted)
This protocol provides a robust starting point for the Suzuki coupling. It is designed for a 0.5 mmol scale and can be adjusted accordingly.
Materials and Reagents:
-
This compound (1 eq., 0.5 mmol, 131 mg)
-
Arylboronic Acid (1.2 - 1.5 eq., 0.6 - 0.75 mmol)
-
Pd(PPh₃)₄ (5 mol%, 0.025 mmol, 29 mg)
-
Potassium Carbonate (K₂CO₃) (3 eq., 1.5 mmol, 207 mg)
-
1,4-Dioxane (3.0 mL)
-
Deionized Water (1.0 mL)
-
Microwave reaction vial (10 mL) with a stir bar
-
Argon or Nitrogen gas supply
Caption: Experimental workflow for the microwave-assisted Suzuki coupling.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Degas the dioxane and water by sparging with argon or nitrogen for 20-30 minutes prior to use.
-
Reagent Addition: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (131 mg), the arylboronic acid (1.2-1.5 eq.), potassium carbonate (207 mg), and Pd(PPh₃)₄ (29 mg).
-
Inert Atmosphere: Quickly cap the vial with a septum. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is inert.
-
Solvent Addition: Using syringes, add the degassed 1,4-dioxane (3.0 mL) followed by the degassed water (1.0 mL).
-
Microwave Reaction: Place the sealed vial into the microwave reactor. Irradiate the mixture with stirring at a set temperature of 120-140 °C for 15-45 minutes. Note: Reaction progress should be monitored by TLC or LC-MS if possible.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-aryl-6-methylimidazo[1,2-a]pyridine product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst. | Ensure solvents are thoroughly degassed to prevent catalyst oxidation. Use a fresh bottle of catalyst or a different precatalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos). |
| Insufficient base. | The hydrochloride salt consumes one equivalent of base. Ensure at least 2.5-3 equivalents are used. Try a stronger base like K₃PO₄. | |
| Catalyst poisoning. | The nitrogen heterocycle may be inhibiting the catalyst. Increase catalyst loading slightly (e.g., to 7-10 mol%) or switch to a more robust ligand system designed for heteroaromatics. | |
| Protodeborylation | Decomposition of boronic acid. | This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Use a boronate ester (e.g., pinacol ester) for greater stability. Ensure the reaction is run under a strictly inert atmosphere. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously exclude oxygen by properly degassing solvents and maintaining a positive pressure of inert gas. |
Conclusion
The Suzuki-Miyaura reaction is a powerful method for the arylation of this compound. Success requires careful consideration of the substrate's properties, particularly its acidic nature and the potential for catalyst inhibition. By employing an adequate amount of base, selecting a robust palladium catalyst and ligand system, and leveraging the efficiency of microwave-assisted heating, researchers can reliably synthesize a diverse library of 8-aryl-imidazo[1,2-a]pyridines for further investigation in pharmaceutical and materials science applications.
Experimental procedures for functionalizing the imidazo[1,2-a]pyridine core
An Application Guide to the Functionalization of the Imidazo[1,2-a]pyridine Core
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents. This scaffold is the core of blockbuster drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic), underscoring its clinical and commercial significance.[4][5][6] The value of this heterocycle lies in its versatile biological activity profile, which includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[7][8]
The synthetic tractability of the imidazo[1,2-a]pyridine core allows for systematic modification and the exploration of structure-activity relationships (SAR). The key to unlocking its full potential lies in understanding the regioselectivity of its functionalization. The imidazole moiety is electron-rich, rendering the C3 position highly nucleophilic and susceptible to electrophilic and radical attack.[9][10] Conversely, the C2 position is less reactive, and functionalization at the pyridine ring (C5-C8) often requires more forcing conditions or pre-functionalized starting materials.[10][11]
This application note provides a detailed guide to the most effective and commonly employed experimental procedures for functionalizing the imidazo[1,2-a]pyridine core, with a focus on explaining the causality behind protocol choices and providing robust, reproducible methods for researchers in drug development.
Caption: Structure of the Imidazo[1,2-a]pyridine scaffold.
Part 1: Direct C-H Functionalization at the C3 Position
Direct C-H functionalization is an atom-economical and efficient strategy for modifying the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalization steps.[7][12] The inherent electron-rich nature of the C3 position makes it the primary site for these transformations.
Protocol 1.1: Transition-Metal-Free C3-Halogenation
Expertise & Experience: Introducing a halogen atom at the C3 position is a crucial first step for many synthetic routes, as it provides a versatile handle for subsequent cross-coupling reactions. While various halogenating agents exist, using inexpensive and readily available sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) in the presence of an acid offers a mild, efficient, and transition-metal-free alternative, reducing cost and potential metal contamination in the final product.[13][14] The reaction proceeds via an electrophilic halogenation mechanism where the acidic medium generates the active halogenating species.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 8-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic nitrogen-containing heterocycle is the foundation for numerous therapeutic agents with applications ranging from anxiolytics like Alpidem to hypnotics such as Zolpidem.[2][3] The inherent versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to target a diverse set of biological pathways. Within this important class of compounds, 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride emerges as a particularly valuable building block for the synthesis of novel drug candidates. Its strategic bromination at the 8-position provides a reactive handle for the introduction of molecular diversity through various cross-coupling reactions, a key strategy in the exploration of structure-activity relationships (SAR).
This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a specific focus on its role in the development of potent enzyme inhibitors. We will delve into the synthetic pathways, key reactions, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Application Focus: Synthesis of Potent PI3Kα Inhibitors
A compelling example of the utility of 8-Bromo-6-methylimidazo[1,2-a]pyridine is its use in the synthesis of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives as potent inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα).[4][5][6] The PI3K signaling pathway is frequently dysregulated in various cancers, making it a prime target for anticancer drug development.[7][8] The strategic design of these inhibitors involves the modification of the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine core to optimize binding affinity and selectivity for the PI3Kα enzyme.[5]
The synthesis of these potent inhibitors commences with the construction of a key intermediate, (8-Bromo-6-methylimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone, which is then elaborated via a Suzuki-Miyaura cross-coupling reaction at the 8-position.[4] This approach allows for the systematic introduction of a variety of aryl and heteroaryl moieties at this position, enabling a thorough investigation of the SAR and the identification of compounds with nanomolar potency against PI3Kα.[5][6]
Synthetic Workflow for PI3Kα Inhibitors
The overall synthetic strategy can be visualized as a multi-step process, beginning with the synthesis of the core scaffold and culminating in the diversification via palladium-catalyzed cross-coupling.
Caption: Synthetic workflow for the development of PI3Kα inhibitors.
Biological Activity of Synthesized Derivatives
The power of utilizing 8-Bromo-6-methylimidazo[1,2-a]pyridine as a scaffold is evident in the biological data obtained for the synthesized PI3Kα inhibitors. A selection of these compounds demonstrates potent enzymatic inhibition and antiproliferative activity against cancer cell lines.
| Compound | 8-Position Substituent | PI3Kα IC50 (nM) | T47D Cell Line IC50 (µM) |
| 15 | 4-Fluorophenyl | 230 | >10 |
| 18 | 4-Aminocarbonylphenyl | 180 | 5.6 |
| 19 | 4-Methylsulfonylphenyl | 170 | 3.2 |
| 35 | 4-(Pyrrolidine-1-carbonyl)phenyl | 150 | 1.8 |
| Data synthesized from Chen et al., 2023.[5] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the key intermediate and its subsequent derivatization. These protocols are based on established literature procedures and can be adapted by experienced researchers to suit specific laboratory conditions and substrate requirements.[4][9]
Protocol 1: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
This protocol outlines the synthesis of the core intermediate, starting from 2-amino-5-methylpyridine.
Step 1: Bromination of 2-amino-5-methylpyridine
-
To a solution of 2-amino-5-methylpyridine in DMF, add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-bromo-5-methylpyridine.
Step 2: Cyclization to form Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 2-amino-3-bromo-5-methylpyridine in a suitable solvent (e.g., ethanol), add ethyl bromopyruvate.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis to 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
-
Dissolve the ethyl ester from the previous step in a mixture of THF and water.
-
Add sodium hydroxide (NaOH) and stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to obtain the desired product.[10]
Protocol 2: Suzuki-Miyaura Cross-Coupling of (8-Bromo-6-methylimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone
This protocol details the palladium-catalyzed cross-coupling reaction to introduce diversity at the 8-position.
Materials:
-
(8-Bromo-6-methylimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask, combine (8-Bromo-6-methylimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-substituted product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Versatility in C-N Bond Formation: The Buchwald-Hartwig Amination
While the Suzuki-Miyaura coupling is invaluable for creating C-C bonds, the strategic bromo-substituent on the imidazo[1,2-a]pyridine core also opens the door to powerful C-N bond-forming reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an aryl halide with an amine, is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[11] This reaction would allow for the introduction of a diverse range of primary and secondary amines at the 8-position of the imidazo[1,2-a]pyridine scaffold, further expanding the accessible chemical space for drug discovery.
General Protocol for Buchwald-Hartwig Amination
The following is a generalized protocol that can be adapted for the amination of 8-Bromo-6-methylimidazo[1,2-a]pyridine derivatives.
Materials:
-
8-Bromo-6-methylimidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the 8-bromo-6-methylimidazo[1,2-a]pyridine derivative and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[11]
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its strategic functionalization provides a gateway to a vast chemical space, enabling the synthesis of diverse compound libraries for biological screening. The successful application of this scaffold in the development of potent PI3Kα inhibitors underscores its significance in the pursuit of novel anticancer therapeutics. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided herein serve as a practical guide for researchers to leverage the full potential of this important heterocyclic intermediate in their drug discovery endeavors. The continued exploration of derivatives from this scaffold holds significant promise for the development of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Application Note & Protocols: A Framework for Cellular Assay Development and Mechanistic Characterization of 8-Bromo-6-methylimidazo[1,2-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This document provides a comprehensive, tiered framework for the cellular characterization of novel 8-Bromo-6-methylimidazo[1,2-a]pyridine derivatives. As many compounds based on this scaffold function as kinase inhibitors, the protocols herein are designed to systematically evaluate a compound's bioactivity, confirm intracellular target engagement, and elucidate its downstream functional effects, a critical path in modern drug discovery.[4][5] We present detailed, field-tested protocols for foundational viability assays, direct target engagement confirmation using the Cellular Thermal Shift Assay (CETSA), and mechanistic studies via Western blotting for phosphoproteins and apoptosis induction assays. This guide is intended to provide a robust, self-validating workflow for researchers to generate a comprehensive pharmacological profile of new chemical entities.
Introduction: The Scientific Rationale
Imidazo[1,2-a]pyridine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest from medicinal chemists.[2] Their structural similarity to purines allows them to interact with a variety of biomolecules, leading to a broad spectrum of pharmacological activities.[6] Many derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling that are often dysregulated in diseases like cancer.[4][7]
When characterizing a novel derivative such as 8-Bromo-6-methylimidazo[1,2-a]pyridine, a structured, multi-step approach is essential to build a complete picture of its biological effects. Simply observing a phenotypic change (e.g., cell death) is insufficient. A rigorous scientific investigation must connect this observation to a specific molecular mechanism. This guide is structured to follow a logical, tiered workflow common in drug discovery.
Our approach is threefold:
-
Establish Foundational Bioactivity: First, we determine the compound's general effect on cell health and define its therapeutic window using cell viability assays.
-
Confirm Target Engagement: Next, we verify that the compound physically interacts with its intended intracellular target protein. This step is crucial to confirm the compound is not acting through off-target or non-specific effects.
-
Elucidate Mechanism of Action (MoA): Finally, we link target engagement to a measurable downstream biological consequence, confirming the compound's functional impact on cellular signaling and fate.
This systematic process ensures that the resulting data is robust, reproducible, and provides a clear, mechanistically-grounded understanding of the compound's activity.
Section 1: Foundational Assays - Determining Bioactivity and Therapeutic Window
The initial step for any new compound is to determine its concentration-dependent effect on cell viability and proliferation. This establishes the effective concentration range for subsequent, more complex mechanistic assays and identifies potential cytotoxicity. An ATP-based luminescence assay is a rapid and highly sensitive method for assessing cell health, as intracellular ATP levels are a direct indicator of metabolically active, viable cells.[8]
Protocol 1: Cell Viability Assessment using a Luminescent ATP-Based Assay
Principle: This homogeneous "add-mix-measure" assay uses a thermostable luciferase to measure ATP levels. The addition of a single reagent lyses the cells, releasing ATP, which then drives a luciferin-luciferase reaction, generating a luminescent signal that is directly proportional to the number of viable cells.[9]
Materials:
-
Cell line of interest (e.g., HeLa, A549) cultured in appropriate media.
-
8-Bromo-6-methylimidazo[1,2-a]pyridine derivative stock solution (e.g., 10 mM in DMSO).
-
White, clear-bottom 96-well assay plates.[10]
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®).
-
Multichannel pipette.
-
Plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count healthy, log-phase cells.[11] Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of media) and incubate for 24 hours at 37°C, 5% CO₂. Optimizing seeding density is critical to ensure cells are in an exponential growth phase during the experiment.[11]
-
Compound Preparation: Prepare a 2-fold serial dilution of the 8-Bromo-6-methylimidazo[1,2-a]pyridine derivative in culture medium, starting from a high concentration (e.g., 100 µM). Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the old media from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a relevant duration (e.g., 72 hours) at 37°C, 5% CO₂. The incubation time should be sufficient to observe a biological effect.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]
-
Prepare the luminescent reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no-cell" control as 0% viability.
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| 8-Bromo-6-methylimidazo[1,2-a]pyridine | HeLa | 72 | Hypothetical Value |
| 8-Bromo-6-methylimidazo[1,2-a]pyridine | A549 | 72 | Hypothetical Value |
| Staurosporine (Control) | HeLa | 72 | Hypothetical Value |
Section 2: Target Engagement - Confirming Intracellular Activity
After establishing bioactivity, it is imperative to confirm that the compound directly binds to its intended target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing this target engagement.[13][14]
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[15] The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. By heating cells to various temperatures, separating the aggregated (denatured) proteins from the soluble (stable) ones, and quantifying the remaining soluble target protein, a "melting curve" can be generated. A shift in this curve in the presence of the compound provides direct evidence of target engagement.[16][17]
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow from cell treatment to data analysis.
Protocol 2: CETSA for Target Engagement
Materials:
-
Treated cells (from Protocol 1 setup).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes.
-
Thermal cycler.
-
Ultracentrifuge.
-
Reagents for Western blotting (see Protocol 3).
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells in flasks with the compound at a relevant concentration (e.g., 10x IC₅₀) or vehicle for 1-2 hours.
-
Harvesting: Harvest cells by scraping, wash with ice-cold PBS containing inhibitors, and resuspend to a final concentration of ~10⁷ cells/mL.
-
Heating Step: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[16]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration with lysis buffer.
-
Analysis: Analyze the amount of soluble target protein remaining in each sample by Western blotting (see Protocol 3).
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (vehicle vs. compound), plot the normalized band intensity against the temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.[15]
Section 3: Mechanistic & Functional Assays - Elucidating Downstream Effects
Confirming target engagement is a critical milestone, but understanding the functional consequence of that binding event is the ultimate goal. If the 8-Bromo-6-methylimidazo[1,2-a]pyridine derivative is a kinase inhibitor, its engagement with the target kinase should lead to a decrease in the phosphorylation of that kinase's downstream substrates. This inhibition of a signaling pathway should then manifest as a cellular phenotype, such as the induction of apoptosis.
Hypothetical Signaling Pathway: RAS-RAF-MEK-ERK Cascade
Many imidazo[1,2-a]pyridine derivatives target kinases within key oncogenic pathways like the MAPK/ERK pathway. Here, we hypothesize our compound inhibits MEK1/2, a central kinase in this cascade.
Caption: Hypothetical inhibition of the MEK1/2 kinase by the compound.
Protocol 3: Western Blotting for Phospho-Protein Levels
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using an antibody specific to the phosphorylated form of a protein (e.g., phospho-ERK), we can measure the activity of its upstream kinase (MEK). A successful MEK inhibitor should reduce the levels of phospho-ERK without affecting the total amount of ERK protein.[18]
Materials:
-
Cell lysates from cells treated with the compound and vehicle.
-
Lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors.[19]
-
Reagents for SDS-PAGE (gels, buffers).
-
PVDF membrane.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[20]
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Treat cells with a dose-range of the compound for a short duration (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse on ice with inhibitor-supplemented lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates (e.g., BCA assay).
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.[19]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[19]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total-ERK) or a loading control (e.g., GAPDH).
Protocol 4: Apoptosis Assessment using a Luminescent Caspase-3/7 Assay
Principle: The activation of executioner caspases, specifically caspase-3 and caspase-7, is a hallmark of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[21] This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to the amount of caspase-3/7 activity.[22]
Materials:
-
Cells treated as in Protocol 1.
-
White 96-well assay plates.
-
Luminescent caspase-3/7 reagent (e.g., Caspase-Glo® 3/7).[23]
-
Plate reader with luminescence detection.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with a dose-range of the compound in a white 96-well plate as described in Protocol 1. An incubation time of 24-48 hours is typical for apoptosis induction.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[22]
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each sample with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the fold-increase in caspase activity. Plot the fold-change against compound concentration.
Conclusion: Synthesizing a Comprehensive Profile
By following this tiered approach, researchers can build a comprehensive, mechanistically validated profile of a novel 8-Bromo-6-methylimidazo[1,2-a]pyridine derivative. The data from the foundational viability assay (Protocol 1) defines the compound's potency. The CETSA experiment (Protocol 2) provides direct, compelling evidence of target binding in a physiological context. Finally, the Western blot and caspase assays (Protocols 3 & 4) connect this target engagement to the inhibition of a specific signaling pathway and a definitive cellular outcome. Together, these protocols form a robust and logical workflow that adheres to the highest standards of scientific integrity, enabling confident decision-making in drug discovery and development programs. For further guidance on assay development, the Assay Guidance Manual is an invaluable resource.[24][25]
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. inits.at [inits.at]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. researchgate.net [researchgate.net]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 10. selectscience.net [selectscience.net]
- 11. biocompare.com [biocompare.com]
- 12. marinbio.com [marinbio.com]
- 13. benchchem.com [benchchem.com]
- 14. CETSA [cetsa.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. promega.com [promega.com]
- 23. Caspase 3/7 Activity [protocols.io]
- 24. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Welcome to the technical support guide for 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these hurdles and advance your research.
Understanding the Molecule: Physicochemical Properties
This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family.[1][2][3] This class of molecules is of significant interest in medicinal chemistry due to its wide range of biological activities.[2][4][5] The hydrochloride salt form is intended to improve properties like stability and solubility.[3] However, the fused bicyclic ring structure can contribute to low aqueous solubility, a common challenge in drug discovery.[2]
Understanding the physicochemical properties is the first step in designing an effective solubilization strategy. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom, making its solubility pH-dependent.
Frequently Asked Questions (FAQs)
Here are some common questions encountered when working with this compound:
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is my compound precipitating out of my aqueous buffer?
A2: Precipitation can occur for several reasons:
-
pH Shift: If the pH of your solution increases, the compound may convert from the more soluble hydrochloride salt to the less soluble free base.
-
Concentration: You may be exceeding the compound's equilibrium solubility in that specific buffer system.
-
Common Ion Effect: In buffers containing high concentrations of chloride ions, the solubility of the hydrochloride salt may be reduced.
-
Temperature: Changes in temperature can affect solubility. Generally, solubility increases with temperature, so a solution prepared warm may precipitate upon cooling to room temperature.
Q3: Can I use DMSO to dissolve the compound for my in vitro assays?
A3: Yes, Dimethyl sulfoxide (DMSO) is a common organic solvent used to prepare high-concentration stock solutions of poorly water-soluble compounds for in vitro studies. However, it is crucial to be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells or interfere with biological processes. Typically, the final DMSO concentration should be kept below 0.5% (v/v).
Troubleshooting Guide: Common Solubility Issues
This section provides a systematic approach to troubleshooting common solubility problems.
Issue 1: The compound does not dissolve in my desired aqueous buffer.
-
Plausible Cause: The intrinsic solubility of the compound in the chosen buffer at the target concentration is too low. The pH of the buffer may not be optimal for keeping the compound in its ionized, more soluble form.
-
Troubleshooting Steps:
-
pH Adjustment: Since the compound is a hydrochloride salt of a basic molecule, its solubility is expected to increase at a lower pH.[6][7] Systematically test the solubility in a range of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).
-
Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer.[8][9][10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG 400).[9] Start with a low percentage of the co-solvent (e.g., 5-10%) and gradually increase it while monitoring for dissolution. Be aware that co-solvents can impact biological assays.[11]
-
Heating and Sonication: Gently warming the solution and using a sonicator can help overcome the activation energy barrier for dissolution. However, be cautious as the compound may precipitate out upon cooling if the solution is supersaturated.
-
Issue 2: The compound dissolves initially but crashes out over time.
-
Plausible Cause: This often indicates the formation of a supersaturated solution that is not stable. The initial energy input (e.g., vortexing, heating) gets the compound into solution, but it is thermodynamically driven to return to its solid, lower-energy state.
-
Troubleshooting Steps:
-
Use of Solubilizing Excipients: Complexation agents like cyclodextrins can form inclusion complexes with the drug molecule, enhancing its apparent solubility and stability in solution.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[14]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the drug, increasing its solubility.
-
Re-evaluate Concentration: It may be necessary to work at a lower, more stable concentration of the compound.
-
Issue 3: Low or inconsistent results in biological assays.
-
Plausible Cause: Poor solubility can lead to an inaccurate effective concentration of the compound in the assay. Undissolved particles can lead to variability and non-reproducible data.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, always visually inspect your solutions for any signs of precipitation, even a faint haze. Centrifuge the solution and check for a pellet.
-
Pre-solubilization: Ensure your stock solution in an organic solvent (like DMSO) is fully dissolved before diluting it into your aqueous assay buffer. When diluting, add the stock solution to the buffer with vigorous vortexing to minimize local high concentrations that can cause immediate precipitation.
-
Formulation Development: For in vivo studies where solubility is critical for bioavailability, more advanced formulation strategies such as solid dispersions, nanosuspensions, or lipid-based formulations may be required.[15]
-
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol will help you determine the optimal pH for solubilizing your compound.
Materials:
-
This compound
-
A series of buffers (e.g., Phosphate-Citrate buffers) at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4)
-
Vials or microcentrifuge tubes
-
Shaker or rotator
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility (in mg/mL or µM) as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
This protocol outlines how to systematically test the effect of co-solvents.
Materials:
-
This compound
-
Primary solvent (e.g., water or a buffer at a fixed pH)
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Standard laboratory glassware
Procedure:
-
Prepare a series of co-solvent/primary solvent mixtures in different ratios (e.g., 10:90, 20:80, 30:70, etc., v/v).
-
Add an excess amount of the compound to each solvent mixture.
-
Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent percentage.
Protocol 3: Cyclodextrin-Mediated Solubilization
This protocol describes how to use cyclodextrins to improve solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Water or a suitable buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0%, 2%, 5%, 10%, 20% w/v).
-
Add an excess amount of the compound to each cyclodextrin solution.
-
Stir the mixtures for 24-48 hours at a constant temperature.
-
Follow steps 3-5 from Protocol 1 to determine the solubility.
-
Plot the solubility of the compound as a function of the cyclodextrin concentration. This is known as a phase-solubility diagram.
Data Presentation and Visualization
Table 1: Hypothetical Solubility Data
| Formulation System | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water | 15 | 1.0 |
| Phosphate Buffer (pH 7.4) | 25 | 1.7 |
| Citrate Buffer (pH 5.0) | 250 | 16.7 |
| 20% PEG 400 in Water | 450 | 30.0 |
| 10% HP-β-CD in Water | 1200 | 80.0 |
Diagrams
Concluding Remarks
Improving the solubility of this compound is a multi-faceted challenge that can be addressed through systematic investigation of pH, co-solvents, and complexing agents. By understanding the underlying physicochemical principles and methodically applying the protocols outlined in this guide, researchers can develop robust formulations to achieve the desired concentrations for their experiments, thereby ensuring the generation of accurate and reliable data.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. 8-Bromoimidazo[1,2-a]pyridine hydrochloride | 1419101-42-0 | Benchchem [benchchem.com]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. longdom.org [longdom.org]
Technical Support Center: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Welcome to the technical support center for the synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our aim is to combine established chemical principles with practical, field-tested insights to ensure the success of your experiments.
I. Synthetic Overview & Core Challenges
The synthesis of this compound is typically a two-step process following the well-established Tschitschibabin reaction methodology. The primary challenges in this synthesis lie in achieving high regioselectivity during the initial bromination, ensuring complete cyclization, and obtaining a high-purity final product, particularly in the hydrochloride salt form.
Caption: Synthetic pathway for 8-Bromo-6-methylimidazo[1,2-a]pyridine HCl.
II. Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This crucial first step involves the electrophilic bromination of 2-Amino-4-methylpyridine. The primary challenge is to selectively introduce a single bromine atom at the C5 position, avoiding the formation of di-brominated or other isomeric byproducts.
Frequently Asked Questions & Troubleshooting
Q1: My yield of 2-Amino-5-bromo-4-methylpyridine is low. What are the likely causes?
A1: Low yields in this bromination can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Sub-optimal Temperature: The reaction is exothermic. Maintaining a low temperature (e.g., with an ice bath) during the addition of the brominating agent is critical to minimize side reactions.
-
Product Loss During Work-up: The precipitation and washing steps can lead to product loss if not optimized. Ensure the product is fully precipitated from the aqueous mixture and minimize the volume of washing solvents.
Q2: I am observing significant amounts of di-brominated byproduct. How can I improve selectivity?
A2: The formation of 2-Amino-3,5-dibromo-4-methylpyridine is a common side reaction, particularly at higher temperatures.
-
Strict Temperature Control: The dropwise addition of N-Bromosuccinimide (NBS) solution at low temperatures (0-5 °C) is paramount.
-
Stoichiometry: Use of a slight excess of the brominating agent should be avoided. A 1:1 molar ratio of 2-Amino-4-methylpyridine to NBS is recommended.
-
Choice of Brominating Agent: NBS is generally preferred over liquid bromine as it is easier to handle and often provides higher selectivity for mono-bromination in this system.
Q3: The isolated product is a dark brown solid. Is this normal and how can I purify it?
A3: It is common for the crude product to be a brown solid. Purification can be achieved by washing the crude solid with a suitable solvent. Acetonitrile is reported to be effective in removing impurities and lightening the color of the product. For higher purity, recrystallization or column chromatography may be necessary.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol is adapted from established methods to ensure high selectivity and yield.
| Parameter | Value |
| Starting Material | 2-Amino-4-methylpyridine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0-20 °C |
| Reaction Time | 8-10 hours |
| Expected Yield | ~80% |
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methylpyridine (e.g., 30 g, 277.8 mmol) in DMF (150 ml).
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve NBS (49.44 g, 277.8 mmol) in DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methylpyridine over a period of at least one hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-10 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Pour the reaction mixture into a beaker containing 1 L of cold water. A brown solid should precipitate.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with water (3 x 200 ml).
-
Dry the crude product in a vacuum oven at 50 °C.
-
To further purify, wash the dried brown solid with acetonitrile (164 ml).
-
Filter the solid again and dry to obtain 2-Amino-5-bromo-4-methylpyridine as a light brown to off-white solid.
III. Step 2: Cyclization to 8-Bromo-6-methylimidazo[1,2-a]pyridine
This step involves the reaction of 2-Amino-5-bromo-4-methylpyridine with a C2 synthon, typically chloroacetaldehyde, to form the imidazo[1,2-a]pyridine ring system. This is a variation of the classic Tschitschibabin reaction.
Frequently Asked Questions & Troubleshooting
Q1: The cyclization reaction is not proceeding to completion. What could be the issue?
A1: Incomplete cyclization can be due to several factors:
-
Inactive Chloroacetaldehyde: Chloroacetaldehyde is often supplied as an aqueous solution and can degrade over time. It is advisable to use a fresh bottle or to generate it in situ from a more stable precursor if possible.
-
Insufficient Heating: The reaction typically requires heating to proceed at a reasonable rate. Ensure the reaction mixture reaches the target temperature.
-
Incorrect pH: The reaction is sensitive to pH. The presence of a base, such as sodium bicarbonate, is often necessary to neutralize the HCl formed during the reaction and to facilitate the final cyclization step.
Q2: I am getting a complex mixture of products. What are the likely side reactions?
A2: Side reactions in the Tschitschibabin synthesis can include:
-
Polymerization of Chloroacetaldehyde: Under certain conditions, chloroacetaldehyde can polymerize, leading to a complex reaction mixture and reduced yields.
-
Formation of Isomeric Products: While less common with this specific substrate, alternative cyclization pathways could lead to isomeric products.
-
Dimerization: In some Tschitschibabin-type reactions, dimerization of the aminopyridine can occur, though this is less likely under the typical conditions for this synthesis.
Q3: The work-up is difficult, and I'm having trouble isolating the product.
A3: The work-up for this reaction can be challenging due to the potential for emulsions and the solubility of the product in both organic and aqueous layers, depending on the pH.
-
pH Adjustment: Careful adjustment of the pH of the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) to make it basic is crucial before extraction with an organic solvent like ethyl acetate or dichloromethane.
-
Extraction Solvent: The choice of extraction solvent is important. Ethyl acetate is a good first choice. If emulsions are a problem, adding brine or using a different solvent like dichloromethane may help.
-
Purification: The crude product often requires purification by column chromatography or recrystallization to remove unreacted starting material and side products.
Detailed Experimental Protocol: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine
This protocol is based on a method described for a closely related analogue.
| Parameter | Value |
| Starting Material | 2-Amino-5-bromo-4-methylpyridine |
| Reagent | 40% aqueous chloroacetaldehyde solution |
| Solvent | Ethanol or similar alcohol |
| Base | Sodium bicarbonate |
| Temperature | Reflux |
| Reaction Time | 2-24 hours |
Procedure:
-
To a solution of 2-Amino-5-bromo-4-methylpyridine in ethanol, add a slight excess of a 40% aqueous solution of chloroacetaldehyde.
-
Add sodium bicarbonate in small portions until the solution is slightly basic.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add water to the residue and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 8-Bromo-6-methylimidazo[1,2-a]pyridine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
IV. Step 3: Formation of this compound
The final step is the conversion of the free base to its hydrochloride salt, which is often more stable and easier to handle as a solid.
Frequently Asked Questions & Troubleshooting
Q1: The hydrochloride salt is not precipitating out of solution.
A1: This can happen for a few reasons:
-
Solvent Choice: The choice of solvent is critical. The hydrochloride salt should be insoluble in the chosen solvent system. A common method is to dissolve the free base in a solvent in which the salt is sparingly soluble (e.g., diethyl ether, ethyl acetate) and then add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or isopropanol).
-
Concentration: The solution may be too dilute. Try concentrating the solution after the addition of HCl.
-
Incomplete Reaction: Ensure that a slight excess of HCl has been added to fully convert the free base to the salt.
Q2: The isolated hydrochloride salt is hygroscopic and difficult to handle.
A2: Many hydrochloride salts are hygroscopic.
-
Drying: Ensure the product is thoroughly dried under high vacuum to remove any residual solvent or water.
-
Storage: Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) and under an inert atmosphere if necessary.
Q3: How can I be sure I have formed the hydrochloride salt?
A3: The formation of the hydrochloride salt can be confirmed by:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the protonation of the pyridine nitrogen will cause a downfield shift of the aromatic protons.
-
Melting Point: The melting point of the hydrochloride salt will be significantly different from that of the free base.
-
Solubility: The solubility characteristics will change. The hydrochloride salt is typically more soluble in polar solvents like water and methanol than the free base.
Detailed Experimental Protocol: Formation of the Hydrochloride Salt
Procedure:
-
Dissolve the purified 8-Bromo-6-methylimidazo[1,2-a]pyridine free base in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under high vacuum.
V. Characterization and Purity Assessment
Proper characterization of the starting materials and the final product is essential to ensure the success of the synthesis and the reliability of downstream applications.
Caption: Key analytical techniques for product characterization.
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring the progress of both the bromination and cyclization reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediate and the final product. For 2-Amino-5-bromo-4-methylpyridine, the expected ¹H NMR signals are around δ 2.28 (s, 3H, CH₃), 4.48 (s, 2H, NH₂), 6.41 (s, 1H, ArH), and 8.08 (s, 1H, ArH) in CDCl₃.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.
-
Melting Point: A sharp melting point range is a good indicator of the purity of the final product.
VI. Safety Precautions
-
Brominating Agents: N-Bromosuccinimide (NBS) and bromine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF is a skin and respiratory irritant. Diethyl ether is extremely flammable. Work in a fume hood and away from ignition sources.
-
Brominated Heterocyclic Compounds: These compounds should be handled with care as they can be irritants and may have unknown toxicological properties. Avoid inhalation of dust and skin contact.
-
Hydrochloric Acid: Concentrated HCl and its solutions are corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for all reagents and the final product before starting any experimental work.
VII. References
-
BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
-
Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. BenchChem.
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
-
ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants? Retrieved from --INVALID-LINK--
-
Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses.
-
ChemicalBook. (2023). 8-Bromo-6-methylimidazo[1,2-a]pyridine - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved
Technical Support Center: Optimization of Imidazo[1,2-a]Pyridine Functionalization
Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. As a core scaffold in numerous pharmaceuticals like Zolpidem and Alpidem, the efficient and selective derivatization of this heterocycle is of paramount importance.[1][2] This guide, structured in a question-and-answer format, is designed to help you troubleshoot common experimental issues and optimize your reaction conditions based on field-proven insights and established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing a diagnosis of the potential causes and a series of actionable solutions.
Q1: My C-H arylation reaction at the C3 position is giving low to no yield. What are the common causes and how can I fix this?
A1: Low yield in C3-arylation reactions, particularly those catalyzed by palladium, is a frequent issue stemming from several interconnected factors. The C3 position is the most electron-rich and nucleophilic site, making it the kinetic site for electrophilic attack or C-H activation, but success hinges on a delicate balance of conditions.[3][4]
Core Causality: The catalytic cycle for direct C-H arylation (often a Concerted Metalation-Deprotonation pathway) is highly sensitive to the electronic and steric nature of your substrates, the catalyst's activity, and the precise roles of additives like bases and ligands.[5][6]
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Cause: The Palladium(II) acetate [Pd(OAc)₂] catalyst may have degraded (reduced to Pd(0) black), or the phosphine ligand may have oxidized.
-
-
Base Selection is Critical:
-
Cause: The base plays a crucial role in the C-H activation step. An inappropriate base (too weak, too strong, or sterically hindered) can stall the catalytic cycle.
-
Solution: The choice of base is often substrate-dependent.
-
Potassium Acetate (KOAc): A common and effective choice for many direct arylations.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Often used and can be more effective for less reactive substrates.
-
Potassium tert-Butoxide (KOtBu): A strong, non-nucleophilic base suitable for challenging couplings, particularly in metal-free systems.[9][10]
-
Action: Screen a panel of bases. Start with KOAc or K₂CO₃ and move to stronger bases if the reaction fails.
-
-
-
Solvent Effects:
-
Cause: The solvent influences the solubility of reagents and the stability of catalytic intermediates. A poor solvent can lead to low reaction rates or catalyst precipitation.
-
Solution: High-boiling polar aprotic solvents are generally preferred.
-
DMA or DMF: Common choices, but can sometimes coordinate to the metal center.[5]
-
Toluene or Dioxane: Less coordinating solvents that can be effective.
-
Action: If your reaction is sluggish in DMA, consider switching to toluene. For some multicomponent reactions, protic solvents like n-BuOH can facilitate product precipitation and drive the reaction forward.[11]
-
-
-
Atmosphere Control:
-
Cause: While some modern catalytic systems are robust, many palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst.
-
Solution: Unless the protocol explicitly states it is performed in air, assemble the reaction under an inert atmosphere (Nitrogen or Argon). Use standard Schlenk line techniques and degassed solvents.[7]
-
Q2: I am observing a mixture of isomers (e.g., C5-arylation) instead of the desired C3-functionalized product. How can I improve regioselectivity?
A2: Achieving high regioselectivity is key to the utility of these reactions. While C3 is electronically favored, functionalization at other positions (C2, C5, C6, C7, C8) can occur, especially under thermodynamic control or with specific directing groups.[12]
Core Causality: Regioselectivity is governed by a combination of the inherent electronic properties of the imidazo[1,2-a]pyridine core and kinetic vs. thermodynamic control. C-H bonds at the C5 position can also be activated, particularly in intramolecular reactions or with certain catalyst systems.[5]
Strategies for Enhancing C3 Selectivity:
-
Lower Reaction Temperature: C3 functionalization is typically the kinetically favored pathway. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often suppress the formation of thermodynamically more stable, but undesired, isomers.
-
Choice of Catalyst: The steric bulk of the catalyst and ligand can direct the functionalization.
-
Palladium Systems: Often provide excellent C3 selectivity due to the mechanism of C-H activation.[8]
-
Copper Catalysis: Copper(I)-catalyzed methods are also well-established for C3-arylation with aryl iodides, bromides, and triflates, offering a reliable alternative.[13]
-
Photocatalysis: Visible-light-mediated reactions using photocatalysts like Rose Bengal or chlorophyll often exhibit high C3 selectivity for various functionalizations, including formylation and arylation, under mild conditions.[1][14]
-
-
Avoid Intramolecular Pathways: If your substrate has a tethered aryl halide, be aware of potential intramolecular C5-arylation leading to fused polycyclic systems. This is a known synthetic route and requires specific conditions to either promote or avoid.[5]
Q3: My photocatalytic reaction is inefficient. What are the critical parameters to check?
A3: Visible-light photocatalysis is an increasingly popular green chemistry approach for functionalizing imidazo[1,2-a]pyridines.[1][2] Its success depends on factors different from traditional thermal catalysis.
Core Causality: The reaction relies on the photocatalyst absorbing light to reach an excited state, which then initiates a single-electron transfer (SET) or energy transfer process to generate radical intermediates.[1] Any factor that interferes with light absorption or the lifetime of the excited state will kill the reaction.
Troubleshooting Flowchart for Photocatalytic Reactions:
Caption: Troubleshooting workflow for photocatalytic reactions.
Detailed Solutions:
-
Oxygen Quenching: Oxygen is a notorious quencher of excited-state photocatalysts. Ensure your reaction mixture is thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas for at least 20-30 minutes.
-
Light Source: Confirm that the emission spectrum of your light source (e.g., blue LEDs) overlaps with the absorption maximum of your photocatalyst (e.g., fac-Ir(ppy)₃, Rose Bengal).[1] Ensure the reaction vessel is close enough to the light source to receive sufficient photon flux.
-
Solvent Choice: The solvent must be transparent at the wavelength of irradiation. A solvent that absorbs the light will prevent catalyst excitation. Check the UV-Vis cutoff of your solvent.
-
Reagent Purity: Impurities in substrates or solvents can act as quenchers. Use high-purity, dry solvents.
Part 2: Frequently Asked Questions (FAQs)
FAQ1: How do I choose between a palladium, copper, or metal-free catalytic system for C3-functionalization?
A1: The choice depends on the specific transformation, substrate scope, cost, and desired "greenness" of the reaction.
| Catalytic System | Typical Use Case | Advantages | Disadvantages | References |
| Palladium-Catalyzed | C3-Arylation with aryl bromides/chlorides, C-H activation. | High efficiency, broad substrate scope, low catalyst loadings possible. | Catalyst cost, potential for heavy metal contamination, often requires ligands and inert atmosphere. | [5][8] |
| Copper-Catalyzed | C3-Arylation with aryl iodides/bromides, C-S bond formation (thiolation). | Lower cost than palladium, excellent for specific transformations like thiolation. | Can require higher catalyst loadings, may have a narrower substrate scope than palladium. | [13][15][16] |
| Metal-Free / Photocatalytic | Arylation, formylation, alkylation, etc., often via radical pathways. | Environmentally benign, mild reaction conditions (room temp), avoids heavy metal contamination. | May require specific light apparatus, can be sensitive to oxygen, substrate scope can be different from metal catalysis. | [1][4][14] |
Senior Scientist Insight: For initial discovery chemistry where broad applicability is key, a well-established palladium-catalyzed direct arylation is a robust starting point.[8] For greener process development or specific transformations like C3-formylation, a visible-light photocatalytic method is an excellent and modern choice.[1]
Part 3: Protocols and Data
Protocol 1: General Procedure for Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridines
This protocol is a representative procedure for the direct arylation of imidazo[1,2-a]pyridines with aryl bromides, adapted from methodologies described in the literature.[8]
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Aryl bromide (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 - 1 mol%)
-
Potassium Acetate (KOAc) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMA, Toluene)
-
Schlenk tube or similar reaction vessel with a magnetic stir bar
Step-by-Step Methodology:
-
Vessel Preparation: Place the magnetic stir bar into the Schlenk tube. Seal the tube, and flame-dry it under a vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: Under the inert atmosphere, add the imidazo[1,2-a]pyridine, aryl bromide, base (K₂CO₃), and Pd(OAc)₂ catalyst to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 110-150 °C). Stir vigorously for the specified time (12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure C3-arylated product.
Diagram: Simplified Catalytic Cycle for Pd-Catalyzed Direct C-H Arylation
Caption: A plausible catalytic cycle for direct C-H arylation.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Welcome to the technical support guide for the purification of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Imidazo[1,2-a]pyridine scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their purification, especially in hydrochloride salt form, presents unique challenges due to their polarity, solubility, and stability.
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound. Each entry explains the potential cause and provides a validated solution.
Problem 1: My final product is an oil or a sticky, intractable solid, not a crystalline powder. What is happening?
Core Issue: The failure to obtain a crystalline solid often points to the presence of impurities or residual solvent, which can inhibit lattice formation. The hydrochloride salt is also often hygroscopic.
Causality & Solution:
-
Residual Solvents: Small amounts of reaction solvents (like DMF, DMSO) or purification solvents can act as plasticizers, preventing crystallization. Water is a common culprit, as hydrochloride salts can be hygroscopic.
-
Solution: Ensure the product is rigorously dried under high vacuum, potentially with gentle heating (if thermally stable). A simple test is to dissolve a small amount in a dry solvent like DCM and add a drying agent (e.g., Na₂SO₄); clumping indicates water.
-
-
Impurities: Even minor impurities can disrupt the crystal lattice, leading to an "oiling out" effect. This is common when impurities form a eutectic mixture with the product.
-
Solution 1: Trituration. This is the most effective first step. Suspend the crude oil or sticky solid in a solvent where the desired product is insoluble but the impurities are soluble. Diethyl ether is an excellent choice for washing away non-polar impurities from highly polar hydrochloride salts.[3]
-
Solution 2: Re-precipitation. Dissolve the oil in a minimal amount of a polar solvent (e.g., methanol or ethanol) and add it dropwise to a large volume of a stirred, non-polar anti-solvent (e.g., cold diethyl ether or MTBE). This "crash" precipitation can often force the formation of a solid, which can then be further purified by recrystallization.[3][4]
-
Problem 2: My NMR/LC-MS shows minor non-polar impurities. How can I remove them without resorting to column chromatography?
Core Issue: The synthesis of imidazo[1,2-a]pyridines can sometimes leave behind unreacted starting materials or non-polar byproducts from side reactions.[5][6]
Causality & Solution:
This is an ideal scenario for exploiting the differential solubility between the polar hydrochloride salt and non-polar contaminants.
-
Solution: Solvent Washing/Trituration. As the hydrochloride salt is highly polar and ionic, it should have very low solubility in non-polar organic solvents.
-
Place the crude, solid material in a flask.
-
Add a volume of a non-polar solvent such as diethyl ether, hexane, or ethyl acetate.
-
Stir the suspension vigorously for 15-30 minutes. The salt should remain a solid while the non-polar impurities dissolve.
-
Filter the solid product, wash the filter cake with fresh cold solvent, and dry under vacuum.
-
This simple washing procedure is often sufficient to achieve >95% purity if the impurities are significantly less polar than the product.[3]
-
Problem 3: Recrystallization is failing. Either nothing crystallizes upon cooling, or the compound "oils out."
Core Issue: This points to an inappropriate solvent system, a solution that is too dilute or too concentrated, or a cooling rate that is too rapid.
Causality & Solution:
Recrystallization relies on the principle that the target compound is soluble in a hot solvent but insoluble in the same solvent when cold.[7]
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents on a small scale. For hydrochloride salts, polar protic solvents are a good starting point.[3]
-
Good Candidates: Isopropanol, ethanol, methanol.
-
Procedure: Dissolve a small amount of crude product in a minimal volume of the hot solvent. If it dissolves completely, it's a potential candidate. Let it cool slowly to room temperature, then in an ice bath. If crystals form, you have a viable system.
-
-
Using an Anti-Solvent System: If a single solvent fails, a binary system is the next logical step.
-
Dissolve the compound in a minimal amount of a hot "solvent" in which it is highly soluble (e.g., methanol).
-
Slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the "solvent" to redissolve the precipitate and then allow the solution to cool slowly. This method often yields high-quality crystals.[3]
-
-
Controlling Cooling Rate: Cooling too quickly promotes oiling out. Let the solution cool slowly to room temperature before moving it to a refrigerator or ice bath. Scratching the inside of the flask with a glass rod can initiate nucleation.
Problem 4: A polar impurity is co-purifying with my product. How do I separate them?
Core Issue: When an impurity has a similar polarity and structure to the target compound, simple physical methods like washing or recrystallization may fail.
Causality & Solution:
This requires a chemical separation based on a change in properties. The standard approach is to convert the hydrochloride salt back to its neutral (freebase) form, which has drastically different solubility and chromatographic behavior.
-
Solution: Acid-Base Extraction and Chromatography.
-
Basification: Dissolve the crude hydrochloride salt in water or a water/alcohol mixture. Add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) dropwise until the pH is basic (pH ~9-10). The freebase, being much less water-soluble, will often precipitate or can be extracted.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The neutral freebase will move into the organic layer.
-
Purification: Combine the organic layers, dry with Na₂SO₄, and concentrate. The crude freebase can now be effectively purified using standard silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes or methanol in DCM).
-
Salt Reformation: After purification, dissolve the pure freebase in a suitable anhydrous solvent (like diethyl ether or DCM) and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) to precipitate the pure hydrochloride salt. Filter and dry the resulting solid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine?
Common synthetic routes involve the cyclization of a 2-aminopyridine derivative.[5][6] Therefore, likely impurities include:
-
Unreacted Starting Materials: Such as 2-amino-5-methyl-3-bromopyridine or the corresponding ketone/aldehyde reactant.
-
Over-brominated or Under-brominated Analogs: Depending on the bromination step.
-
Regioisomers: If the cyclization precursor allows for multiple reaction pathways.
-
Degradation Products: Imidazo[1,2-a]pyridines can be sensitive to strong acid or oxidative conditions.
Q2: Can I purify the hydrochloride salt directly using silica gel chromatography?
While not impossible, it is generally not recommended. Hydrochloride salts are highly polar and ionic. When loaded onto a standard silica gel column, they tend to streak badly, resulting in poor separation and recovery. The acidic nature of silica can also interact unpredictably with the basic nitrogen of the imidazopyridine core. It is almost always more effective to purify the neutral freebase as described in Troubleshooting Problem 4.
Q3: My compound has poor solubility in most common organic solvents. What can I do?
This is a known characteristic of many imidazopyridine derivatives, especially as salts.[8] Improving solubility is key to successful purification.
-
For recrystallization, try more polar solvents like methanol, ethanol, or even water-alcohol mixtures.
-
If poor solubility is hindering a reaction workup, consider using a co-solvent system like THF/water or dioxane/water.
-
The freebase form of the compound will likely have significantly better solubility in common organic solvents like DCM, chloroform, and ethyl acetate compared to the hydrochloride salt.
Q4: How do I confirm the purity and identity of my final product? A combination of analytical techniques is essential:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound (confirming identity) and assess its purity chromatographically.
-
Melting Point: A sharp melting point is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Data & Protocols
Data Tables
Table 1: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended First Action |
|---|---|---|
| Product is an oil/sticky solid | Residual solvent; Impurities; Hygroscopic nature | Triturate with diethyl ether; Dry under high vacuum. |
| Non-polar impurities present | Unreacted starting materials; Non-polar byproducts | Wash/triturate the solid with hexane or ethyl acetate. |
| Recrystallization failure | Poor solvent choice; Rapid cooling | Perform systematic solvent screening (see Table 2); Use an anti-solvent. |
| Polar impurities co-elute | Similar polarity and structure to the product | Convert to freebase, purify by column chromatography, then reform the salt. |
Table 2: Recrystallization Solvent Screening Guide for Hydrochloride Salts
| Solvent Class | Example(s) | Expected Solubility Behavior | Comments |
|---|---|---|---|
| Alcohols | Isopropanol, Ethanol | Good: Soluble hot, less soluble cold. | Excellent starting point for HCl salts.[3] |
| Ketones | Acetone | Moderate: May be a useful anti-solvent or wash. | Can sometimes react with amines if impurities are present. Use with caution. |
| Ethers | Diethyl Ether, MTBE | Poor: Insoluble. | Ideal for use as an anti-solvent or for trituration/washing.[3] |
| Hydrocarbons | Hexane, Heptane | Poor: Insoluble. | Useful for washing away greasy, non-polar impurities. |
| Chlorinated | DCM, Chloroform | Moderate to Good. | Can be useful, but volatility may be an issue. Often used for freebase. |
| Water | Water | High. | Generally too good a solvent, leading to low recovery unless used with an anti-solvent. |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
-
Add isopropanol (~5-10 mL) and heat the mixture gently with stirring (e.g., on a hot plate at ~70-80 °C) until the solid completely dissolves. Add more isopropanol in small portions only if necessary to achieve full dissolution.
-
Remove the flask from the heat. If the solution is colored, this is the stage to add a small amount of activated charcoal and hot-filter.
-
Slowly add diethyl ether dropwise to the hot solution while swirling until a persistent cloudiness appears.
-
Add 1-2 drops of hot isopropanol to redissolve the precipitate, resulting in a saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (Büchner funnel), washing the filter cake with a small amount of cold diethyl ether.
-
Dry the purified crystals under high vacuum.
Protocol 2: Purification via Acid-Base Extraction & Freebase Chromatography
-
Freebase Conversion: Dissolve 1.0 g of the crude HCl salt in deionized water (20 mL). Slowly add saturated NaHCO₃ solution dropwise with stirring until gas evolution ceases and the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude freebase.
-
Chromatography: Prepare a silica gel column. Dissolve the crude freebase in a minimal amount of DCM and load it onto the column. Elute with an appropriate solvent gradient (e.g., starting with 100% Hexane and gradually increasing the proportion of Ethyl Acetate, or starting with DCM and adding MeOH). Monitor fractions by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
-
Salt Reformation: Dissolve the purified freebase in anhydrous diethyl ether (30 mL). Add 2.0 M HCl in diethyl ether dropwise with stirring. The pure hydrochloride salt will precipitate.
-
Final Filtration: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final product.
Visualizations
Purification Decision Workflow
Caption: Decision tree for selecting a purification strategy.
Acid-Base Purification Workflow
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 8. Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride in solution
Welcome to the technical support center for 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction to Stability of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals.[1][2][3] The hydrochloride salt form of 8-Bromo-6-methylimidazo[1,2-a]pyridine is utilized to improve its aqueous solubility and overall stability.[4] However, like many heterocyclic compounds, it can be susceptible to degradation under various experimental conditions. Understanding these vulnerabilities is critical for obtaining reliable and reproducible results.
This guide will walk you through the potential degradation pathways, how to identify them, and most importantly, how to prevent them.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a yellow or brownish color. What does this indicate?
A change in color often suggests degradation of the compound. This can be caused by exposure to light (photodegradation), elevated temperatures, or incompatible solvents and pH conditions. It is crucial to investigate the cause to ensure the integrity of your stock solution.
Q2: What are the optimal storage conditions for solutions of this compound?
For maximum stability, solutions should be stored at low temperatures (-20°C is recommended for long-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and tightly sealed to prevent solvent evaporation and exposure to air.[5]
Q3: In which solvents is this compound most stable?
While the hydrochloride salt enhances aqueous solubility, the stability in aqueous solutions can be pH-dependent. For initial dissolution, anhydrous DMSO or ethanol are common choices. For aqueous buffers, it is advisable to use slightly acidic to neutral pH (around 6-7) and to prepare the solutions fresh. Avoid strongly acidic or basic conditions, as these are known to cause hydrolysis of the imidazo[1,2-a]pyridine core.
Q4: I am observing unexpected peaks in my HPLC analysis. Could these be degradants?
Yes, new peaks, especially those eluting earlier than the parent compound, are often indicative of more polar degradation products. Forced degradation studies on zolpidem, a drug with a similar core structure, have shown the formation of several key degradants under stress conditions.[6]
Q5: How can I confirm if my compound has degraded?
The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A decrease in the peak area of the parent compound and the appearance of new peaks over time are clear signs of degradation.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to identifying and resolving stability problems.
Issue 1: Rapid Loss of Compound in Solution
-
Symptom: A significant decrease in the concentration of this compound is observed shortly after preparation, as determined by HPLC or other quantitative methods.
-
Potential Causes & Solutions:
-
pH-Induced Hydrolysis: The imidazo[1,2-a]pyridine ring is susceptible to both acidic and basic hydrolysis.[6][7][8]
-
Acidic Conditions: Strong acids can lead to the cleavage of the imidazole ring.
-
Basic Conditions: Strong bases can also promote hydrolysis, often at an even faster rate.[6][7]
-
Solution: Prepare solutions in a pH range of 6-7. If the experimental conditions require a different pH, prepare the solution immediately before use and minimize the time it is held under those conditions.
-
-
Photodegradation: Exposure to UV or even ambient light can cause degradation.[6]
-
Solution: Always work with the compound in a fume hood with the light off or shielded. Store solutions in amber vials or wrap clear vials in aluminum foil.
-
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of N-oxides or other oxidation products.
-
Solution: Use de-gassed solvents for solution preparation. If the experiment is sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Appearance of Unidentified Peaks in Chromatograms
-
Symptom: Your HPLC analysis shows one or more new peaks that were not present in the initial analysis of the solid material.
-
Potential Causes & Solutions:
-
Formation of Degradation Products: As discussed, these can arise from hydrolysis, photolysis, or oxidation.
-
Solution: To identify the source of degradation, you can perform a forced degradation study (see Experimental Protocols section). This will help you understand the degradation profile of your compound under specific stress conditions.
-
-
Interaction with Excipients or Other Reagents: Components in your formulation or reaction mixture may be reacting with the compound.
-
Solution: Analyze the stability of the compound in the presence of each individual component of your mixture to identify any incompatibilities.
-
-
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting stability issues.
Potential Degradation Pathways
Based on forced degradation studies of the structurally related drug zolpidem, the following degradation pathways are plausible for this compound.[6][7][8]
Caption: Plausible degradation pathways for the compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO or ethanol) to achieve the desired concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
If the stock solution is not for immediate use, store it in an amber vial at -20°C.
Protocol 2: Solution Stability Assessment via HPLC
This protocol is designed to assess the stability of the compound in a specific solvent or buffer over time.
-
Prepare a solution of the compound at the desired concentration in the solvent/buffer to be tested.
-
Immediately after preparation (t=0), inject an aliquot into a validated HPLC system.
-
Store the remaining solution under the desired storage conditions (e.g., room temperature on the benchtop, protected from light in a drawer, or at 4°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot of the solution into the HPLC system.
-
Compare the peak area of the parent compound at each time point to the initial (t=0) peak area. A decrease of >5% may be considered significant degradation. Also, monitor for the appearance and growth of new peaks.
Table 1: Example HPLC Method Parameters for Imidazo[1,2-a]pyridine Derivatives
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[7][9] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10-50 mM ammonium acetate, pH adjusted to 5.0-7.0) and an organic modifier (e.g., methanol or acetonitrile).[6][10] |
| Flow Rate | 1.0 mL/min[7][8] |
| Detection | UV at approximately 254 nm[7][10] |
| Column Temperature | Ambient or controlled at 25-30°C |
| Injection Volume | 10-20 µL |
Note: This is a general method and may require optimization for your specific application.
Protocol 3: Forced Degradation Study
This study helps to understand the degradation pathways and to develop a stability-indicating analytical method.[11]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1M to 1M HCl. Heat at 60-80°C for several hours. At various time points, take an aliquot, neutralize it with NaOH, and analyze by HPLC.[8][11]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1M to 1M NaOH. Heat at 60-80°C for several hours. At various time points, take an aliquot, neutralize it with HCl, and analyze by HPLC.[7][8][11]
-
Oxidative Degradation: Dissolve the compound in a solution containing 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours and analyze by HPLC at different time points.[8][11]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period. Periodically, dissolve a sample and analyze by HPLC.[11]
-
Photodegradation: Expose a solution of the compound to a UV light source. Analyze by HPLC at different time points and compare with a control solution kept in the dark.[6][11]
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride | 1332600-04-0 | Benchchem [benchchem.com]
- 5. 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | 1033202-08-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. jocpr.com [jocpr.com]
- 9. ACG Publications - Base hydrolytic forced degradation study of zolpidem tartrate by HPLC [acgpubs.org]
- 10. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 11. benchchem.com [benchchem.com]
Preventing side reactions with 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Welcome to the technical support center for 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize side reactions and maximize the yield and purity of your desired products.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and fundamental concepts for working with this compound.
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common applications include Suzuki-Miyaura coupling to form C-C bonds with boronic acids/esters, Buchwald-Hartwig amination for C-N bond formation with amines, and Sonogashira coupling to introduce alkynyl moieties (C-C sp bonds).[1][2][3]
Q2: My starting material is a hydrochloride salt. How does this affect my reaction setup?
A2: The hydrochloride salt form means the imidazo[1,2-a]pyridine nitrogen is protonated. Most cross-coupling reactions, particularly Suzuki, Buchwald-Hartwig, and Sonogashira, require a basic environment.[2][3][4] Therefore, you must add an additional equivalent of base to your reaction mixture to neutralize the hydrochloride salt and generate the free, neutral form of the starting material in situ. Failure to do so will result in the consumption of one equivalent of the base intended for the catalytic cycle, leading to low or no conversion.
Q3: Why are reactions with imidazo[1,2-a]pyridine substrates sometimes challenging?
A3: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, potentially forming stable, inactive complexes that poison the catalyst and halt the catalytic cycle.[5] This is a known issue for many N-heterocyclic substrates and is often termed the "2-pyridyl problem."[5] Careful selection of sterically bulky and electron-rich ligands is crucial to mitigate this catalyst deactivation pathway.[5]
Q4: What are the most prevalent side reactions I should be aware of?
A4: The three most common and troublesome side reactions are:
-
Homocoupling: This is particularly common in Suzuki reactions, where the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct. This consumes your reagent and complicates purification.[5]
-
Debromination (or Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom, leading to the formation of 6-methylimidazo[1,2-a]pyridine. This can occur through various pathways, including a side reaction in the main catalytic cycle.[4]
-
Catalyst Deactivation: As mentioned in Q3, coordination of the substrate's nitrogen to the palladium center can lead to inactive catalyst species, resulting in stalled reactions.[5]
II. Troubleshooting Guides for Common Side Reactions
This section provides detailed strategies to diagnose and mitigate specific side reactions.
Guide 1: Minimizing Homocoupling in Suzuki-Miyaura Coupling
Homocoupling of the boronic acid is a frequent issue that reduces the yield of your desired cross-coupled product.
Caption: Decision tree for troubleshooting homocoupling.
Homocoupling is primarily driven by two factors: the presence of oxygen and the use of Palladium(II) precatalysts.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can directly promote the homocoupling of two boronic acid molecules. When using a Pd(II) source, the precatalyst must be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of the boronic acid, which generates Pd(0) at the expense of your starting material.[5]
| Parameter | Recommended Change | Rationale & Citation |
| Atmosphere | Rigorously degassed solvents (Freeze-Pump-Thaw or inert gas sparge for 30+ min) | Minimizes O₂, which promotes homocoupling via oxidation of Pd(0) to Pd(II).[5] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[5] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Accelerates the rate-limiting oxidative addition and the final reductive elimination steps, making the desired cross-coupling kinetically favored over homocoupling. |
| Base | Use milder bases (e.g., K₃PO₄, KF) | Stronger bases can sometimes accelerate unwanted side reactions. The choice is often substrate-dependent and may require screening.[2] |
| Reagent Addition | Slow addition of boronic acid via syringe pump | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction. |
Guide 2: Preventing Debromination (Hydrodehalogenation)
The undesired replacement of the bromine atom with hydrogen can be a significant yield-reducing side reaction.
Caption: Troubleshooting workflow for debromination.
Debromination can occur via several mechanisms. In the Buchwald-Hartwig amination, an unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[4] In other cross-coupling reactions, impurities in solvents or reagents can act as hydride sources, or certain ligand/base combinations can facilitate pathways that lead to the reductive cleavage of the C-Br bond.
| Parameter | Recommended Change | Rationale & Citation |
| Base Selection | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | The choice of base can significantly influence the relative rates of reductive elimination versus side reactions. The optimal base is highly substrate-dependent.[4][6] |
| Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) | These ligands create a sterically crowded environment around the palladium center, which can disfavor side reactions and accelerate the desired reductive elimination step.[7] |
| Solvent Purity | Use high-purity, anhydrous, and degassed solvents | Impurities (e.g., water, alcohols) can act as proton or hydride sources, leading to debromination. Aprotic solvents like dioxane or toluene are generally preferred.[3] |
| Temperature | Lower the reaction temperature | While this may slow the reaction, it can sometimes disproportionately slow the rate of the debromination side reaction compared to the desired coupling. |
III. Optimized Experimental Protocols
The following protocols are generalized starting points based on successful methods for structurally similar heteroaryl bromides.[6][8][9] Optimization for your specific coupling partners is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki coupling.
Key Considerations:
-
Base: 3.0 equivalents of base are recommended: 1.0 eq to neutralize the HCl salt and 2.0 eq for the catalytic cycle.
-
Degassing: This is the most critical step to prevent homocoupling. Ensure solvents are thoroughly degassed before addition.
-
Ligand/Catalyst: The Pd₂(dba)₃/SPhos system is a robust starting point for many heteroaryl couplings.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
References
- 1. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling the Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Welcome to the technical support center for the synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a privileged scaffold in medicinal chemistry, the imidazo[1,2-a]pyridine core is a building block for numerous therapeutic agents, making robust and scalable synthesis protocols essential.[1][2][3] This document provides in-depth, field-proven insights, troubleshooting guides, and frequently asked questions to address the specific challenges encountered during scale-up.
Synthesis Overview and Mechanism
The most common and scalable route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, the synthesis proceeds via the reaction of 2-amino-3-bromo-5-methylpyridine with chloroacetaldehyde. The reaction is a two-step, one-pot process:
-
S-alkylation: The nucleophilic pyridine nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide to form an intermediate N-alkylated pyridinium salt.[4][5]
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon, followed by dehydration to form the fused imidazole ring.[6]
The resulting free base is then converted to its hydrochloride salt to improve its stability, solubility, and handling properties.[3]
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol and Scale-Up Considerations
This section provides a baseline laboratory protocol and then delves into the critical factors for successful scaling.
Reference Laboratory Protocol
| Parameter | Value/Reagent | Molar Equiv. | Notes |
| Reactant 1 | 2-Amino-3-bromo-5-methylpyridine | 1.0 | Purity should be >98%. |
| Reactant 2 | Chloroacetaldehyde (50% wt in H₂O) | 1.2 | Added dropwise to control exotherm. |
| Solvent | Ethanol (95%) | ~10 volumes | Volumes refer to the mass of Reactant 1. |
| Temperature | Reflux (~78 °C) | N/A | Monitor internal temperature. |
| Reaction Time | 12-24 hours | N/A | Monitor by TLC or LC-MS for disappearance of starting material. |
| Work-up | Cool, concentrate, dilute with water, basify with NaHCO₃, extract with DCM/EtOAc. | N/A | Ensure pH is >8 before extraction. |
| Purification | Column chromatography or Recrystallization | N/A | Recrystallization is preferred for scale-up. |
| Salt Formation | Dissolve free base in IPA, add concentrated HCl or HCl/IPA solution. | ~1.1 | Cool to 0-5 °C to maximize precipitation. |
Key Considerations for Scaling Up
Transitioning from grams to kilograms introduces challenges that are non-linear. The primary issue is the change in the surface-area-to-volume ratio, which profoundly affects heat and mass transfer.
-
Heat Management: The initial N-alkylation is often exothermic. On a lab scale, a simple water bath can dissipate heat. In a large reactor, this exotherm can lead to a dangerous runaway reaction.
-
Solution: Use a jacketed reactor with controlled heating/cooling. The rate of addition of the chloroacetaldehyde solution must be carefully controlled and tied to the internal temperature. A slower addition rate at a slightly lower initial temperature is a prudent starting point for the first scale-up batch.
-
-
Mixing and Mass Transfer: Inefficient stirring in a large vessel can create localized pockets of high concentration ("hot spots") or areas where the reaction has not initiated.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous slurry or solution. Baffles within the reactor can also improve mixing efficiency.
-
-
Solvent Choice: While ethanol works well in the lab, its relatively low boiling point might be a concern for large-scale operations.
-
Solution: Consider higher-boiling solvents like n-butanol or toluene if higher temperatures are needed to drive the cyclization to completion. However, this will change the solubility profile of reactants and products, requiring re-optimization of the work-up and isolation steps.
-
-
Work-up and Isolation: Handling large volumes of extraction solvents can be cumbersome and hazardous. The phase splits that are clear in a separatory funnel can be problematic emulsions in a large reactor.
-
Solution: Minimize or eliminate aqueous work-up if possible. A direct precipitation/crystallization of the free base from the reaction mixture by adding an anti-solvent (e.g., water or heptane) might be feasible. For the hydrochloride salt formation, using gaseous HCl bubbled through a solution of the free base in a suitable solvent (like IPA or EtOAc) is often more efficient and yields a purer product than using aqueous HCl.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, particularly at a larger scale.
Caption: A logical guide to troubleshooting common synthesis problems.
Detailed Troubleshooting Q&A
Question 1: My reaction has stalled; LC-MS analysis shows significant amounts of unreacted 2-amino-3-bromo-5-methylpyridine even after 24 hours at reflux. What should I do?
-
Expert Analysis: This is a classic sign of either insufficient activation energy or a potential issue with the reagents. The cyclization step, in particular, can be sluggish.
-
Recommended Actions:
-
Verify Reagent Quality: Ensure the chloroacetaldehyde solution has not degraded. It can polymerize upon storage. Use a fresh bottle or titrate to determine its active concentration.
-
Increase Temperature: If using ethanol, you are limited to ~78 °C. Switching to a higher boiling point solvent like n-butanol (~118 °C) can often provide the necessary energy to push the cyclization to completion. This must be tested on a small scale first.
-
Check pH: The reaction generates HCl in situ as the pyridinium salt forms. While this can catalyze the dehydration, the overall conditions should not be overly acidic initially. The reaction generally proceeds well without external base or acid.
-
Question 2: The reaction mixture turns dark black during reflux, and the final product is difficult to purify. What is causing this decomposition?
-
Expert Analysis: Dark coloration is almost always a sign of decomposition, likely due to overheating or oxidative side reactions. Imidazopyridines, while aromatic, can be sensitive to harsh conditions.
-
Recommended Actions:
-
Strict Temperature Control: On a large scale, "reflux" is not a precise temperature. The internal temperature of the reaction mass should be monitored and controlled strictly. Hot spots near the reactor walls can cause localized decomposition. Ensure agitation is sufficient.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon blanket. This prevents air oxidation of the electron-rich aminopyridine starting material and the product, which can generate colored impurities.
-
Purify Starting Materials: Impurities in the starting 2-aminopyridine derivative can often act as catalysts for decomposition pathways.
-
Question 3: I've successfully made the free base, but upon adding HCl to form the salt, I get a sticky oil instead of a crystalline solid. How can I fix this?
-
Expert Analysis: This is a very common issue in salt formation and is almost always due to impurities or the wrong solvent environment. Water is a notorious inhibitor of crystallization for hydrochloride salts.
-
Recommended Actions:
-
Ensure Anhydrous Conditions: Your free base must be scrupulously dry. Any residual water from the work-up will interfere with crystallization. Consider dissolving the crude free base in a solvent like toluene and azeotropically removing water before proceeding. Use a certified anhydrous solution of HCl in a solvent like isopropanol (IPA) or diethyl ether.
-
Solvent System Screening: The choice of solvent is critical. The ideal system is one where the free base is soluble, but the hydrochloride salt is sparingly soluble. IPA is a good starting point. If it remains oily, try adding an anti-solvent dropwise, such as methyl tert-butyl ether (MTBE) or heptane, while stirring vigorously.
-
Utilize Seeding: If you have a small amount of crystalline reference material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Trituration: If all else fails, the oil can sometimes be solidified by trituration. Remove the bulk of the solvent and stir the oil vigorously with a poor solvent (like cold diethyl ether or hexane) until it solidifies.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling this reaction? A: The top three concerns are: 1) The exothermic nature of the initial alkylation, which requires careful temperature control to prevent a runaway reaction. 2) Handling of chloroacetaldehyde, which is toxic and corrosive. 3) The use of strong acids (HCl) during salt formation. Always use appropriate personal protective equipment (PPE), work in a well-ventilated area, and have quenching materials (like sodium bicarbonate solution) readily available.
Q: How can I best monitor the reaction's progress at a large scale? A: While TLC is useful in the lab, it is not ideal for process chemistry. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. Develop a simple isocratic HPLC method that can clearly resolve the starting material, the intermediate pyridinium salt (if stable enough), and the final product. This will allow for quantitative tracking of the reaction's progress and help determine the optimal reaction endpoint.
Q: Is column chromatography a viable purification method at scale? A: Generally, no. Silica gel chromatography is expensive, solvent-intensive, and difficult to scale. The goal of a scalable process is to design a reaction that produces a product pure enough to be isolated by crystallization. Focus on optimizing the reaction conditions to minimize impurities and develop a robust recrystallization procedure for either the free base or the final hydrochloride salt.
Q: What analytical methods should be used to confirm the final product's identity and purity? A: A full characterization should include: ¹H and ¹³C NMR to confirm the structure, LC-MS to confirm the molecular weight and purity, and melting point analysis as a simple indicator of purity. For pharmaceutical applications, further testing like residual solvent analysis (by GC) and elemental analysis would be required.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 8-Bromoimidazo[1,2-a]pyridine hydrochloride | 1419101-42-0 | Benchchem [benchchem.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Guidance for 8-Bromo-6-methylimidazo[1,2-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical characterization of 8-Bromo-6-methylimidazo[1,2-a]pyridine and its related products. This guide is designed for researchers, analytical scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous clinically relevant molecules.[1][2][3] The introduction of a bromine atom provides a crucial handle for further synthetic modifications, such as cross-coupling reactions, but also introduces specific analytical challenges.[4]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common issues encountered during the analysis of this compound, ensuring data integrity and accelerating your research.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the routine analysis of 8-Bromo-6-methylimidazo[1,2-a]pyridine.
Category 1: High-Performance Liquid Chromatography (HPLC/UPLC)
Question 1: Why am I observing significant peak tailing for my main compound on a standard C18 column?
Answer: Peak tailing for 8-Bromo-6-methylimidazo[1,2-a]pyridine is a common issue stemming from its basic nature. The pyridine nitrogen atom can engage in secondary ionic interactions with acidic residual silanol groups present on the surface of standard silica-based C18 columns.[5][6] This leads to a portion of the analyte molecules being retained longer, resulting in an asymmetric, tailing peak shape.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA) or 0.1% formic acid. TEA will preferentially interact with the silanol groups, masking them from your analyte. Formic acid at a low pH (around 2.5-3.5) will protonate the pyridine nitrogen, leading to more consistent interactions and often improved peak shape.[5]
-
Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to minimize the number of free silanol groups. Ensure you are using a column specifically designed for the analysis of basic compounds.
-
Lower pH: Operating at a low pH ensures the analyte is consistently in its protonated form, which can improve peak shape. However, always verify your column's pH stability range (typically pH 2-8 for silica-based columns).[7]
-
Consider an Alternative Stationary Phase: If tailing persists, a column with a polar-embedded group or a polymer-based column may provide a more inert surface and better peak symmetry.[5]
Question 2: My retention time is shifting between injections. What is the likely cause?
Answer: Retention time instability is typically due to insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.
Troubleshooting Steps:
-
Ensure Adequate Equilibration: When changing mobile phase composition or starting up the system, ensure the column is equilibrated for at least 10-15 column volumes.[7] You can monitor the detector baseline; a stable baseline is a good indicator of equilibration.[8]
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[9] Premixing the mobile phase can sometimes resolve issues related to pump mixing.
-
Use a Column Thermostat: Fluctuations in ambient temperature can affect retention times. Using a column oven set to a stable temperature (e.g., 25 °C or 30 °C) is crucial for reproducible chromatography.[5]
-
Check for Leaks: Inspect the system for any leaks, as this can cause pressure fluctuations and, consequently, retention time shifts.[8]
Category 2: Mass Spectrometry (MS)
Question 1: In my mass spectrum, why do I see two prominent peaks in the molecular ion region, separated by 2 m/z units and with nearly identical intensity?
Answer: This is the characteristic isotopic signature of a compound containing a single bromine atom.[10] Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio (approximately 50.7% and 49.3%, respectively).[11][12] Therefore, your analyte population consists of molecules containing either ⁷⁹Br or ⁸¹Br. This results in two molecular ion peaks:
-
[M]⁺: The peak corresponding to the molecule with the ⁷⁹Br isotope.
-
[M+2]⁺: The peak for the molecule with the ⁸¹Br isotope, appearing 2 m/z units higher. The near-equal intensity of these peaks is a definitive indicator of the presence of one bromine atom in the molecule or fragment.[13]
Question 2: What are the expected fragmentation patterns for this molecule?
Answer: While detailed fragmentation depends on the ionization technique (e.g., ESI, APCI), a common fragmentation pathway for halogenated compounds involves the loss of the halogen atom.[12][14] For 8-Bromo-6-methylimidazo[1,2-a]pyridine, you can expect to see:
-
Loss of Bromine Radical (•Br): A significant fragment resulting from the cleavage of the C-Br bond. This would appear at an m/z corresponding to the [M-Br]⁺ fragment.
-
Loss of HBr: This is also a possible fragmentation pathway.
The presence of the bromine isotopic pattern in fragment ions can also provide valuable structural information.
Troubleshooting and Method Development Guides
Guide 1: HPLC Method Development for Purity Analysis
This guide provides a systematic workflow for developing a robust reversed-phase HPLC method for assessing the purity of 8-Bromo-6-methylimidazo[1,2-a]pyridine.
Objective: To achieve baseline separation of the main peak from all synthesis-related impurities and degradation products with good peak shape.
Workflow Diagram:
Caption: Workflow for HPLC method development.
Step-by-Step Protocol:
-
Column and Initial Conditions Selection:
-
Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Prepare mobile phases:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Set an initial broad gradient (e.g., 5% to 95% B over 20 minutes).
-
Set the flow rate to 1.0 mL/min and column temperature to 30 °C.
-
Use a Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of the compound).[5]
-
-
Initial Injection and Evaluation:
-
Inject a solution of your sample.
-
Evaluate the chromatogram for peak shape, retention, and initial separation of impurities.
-
-
Optimization:
-
Gradient Slope: If peaks are clustered, flatten the gradient in that region to improve resolution. If the run time is too long, steepen the initial part of the gradient.
-
Organic Modifier: If resolution is poor with Acetonitrile, switch Mobile Phase B to Methanol. Methanol has different selectivity and may resolve critical pairs.
-
pH/Additive: If peak shape is poor, consider using 0.1% Trifluoroacetic Acid (TFA) for stronger ion pairing or a buffered mobile phase like ammonium formate if MS compatibility is needed.[5]
-
-
System Suitability Testing (SST):
-
Once an acceptable separation is achieved, perform at least five replicate injections of a standard solution.
-
Calculate the Relative Standard Deviation (%RSD) for retention time, peak area, and height (should be <2%).
-
Calculate the resolution between the main peak and the closest eluting impurity (should be >2.0).
-
Calculate the tailing factor for the main peak (should be <1.5).
-
Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, end-capped, 150 x 4.6 mm, 5 µm | Good starting point for many small molecules.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 20 minutes | A good screening gradient to locate impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[5] |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Detection | DAD @ 254 nm | Imidazo[1,2-a]pyridine core has strong UV absorbance. |
| Injection Vol. | 5-10 µL | A typical volume to avoid overloading. |
Guide 2: Identifying Potential Synthesis-Related Impurities
The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of a substituted 2-aminopyridine with an α-haloketone or equivalent.[2][15] Impurities can arise from starting materials, side reactions, or subsequent degradation.
Logical Impurity Identification Workflow:
-
LC-MS Analysis of Crude Product:
-
Run the crude reaction mixture on a generic, fast LC-MS method.
-
Identify the mass of the main product (C₈H₇BrN₂ - MW: 211.06 g/mol ).[16]
-
Look for other masses and their bromine isotopic patterns.
-
-
Hypothesize Impurity Structures:
-
Unreacted Starting Materials: Look for the masses of 2-amino-5-bromo-3-methylpyridine and the cyclizing agent.
-
Regioisomers: Depending on the synthesis, formation of an isomeric product (e.g., 8-Bromo-5-methylimidazo[1,2-a]pyridine) might be possible. These will have the same mass but different retention times and NMR spectra.
-
Debrominated Product: Loss of the bromine atom can occur, leading to 6-methylimidazo[1,2-a]pyridine. Look for a peak with a mass corresponding to [M-Br+H].
-
Oxidized Impurities: N-oxides can sometimes form on the pyridine or imidazole rings. Look for peaks with a mass corresponding to [M+O].
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Submit the sample for HRMS analysis to obtain the exact mass and predicted elemental formula for each impurity. This can confirm or refute your hypothesized structures.
-
-
Isolation and NMR Characterization:
-
If an impurity is present at a significant level (>0.1%), isolate it using preparative HPLC.
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure. For example, a regioisomer will show a distinctly different pattern of aromatic proton signals and couplings compared to the desired product.[17][18][19]
-
Visualization of Key MS Fragmentation Signature
Caption: Key MS signature showing bromine's isotopic pattern.
References
- 1. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 13. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 14. researchgate.net [researchgate.net]
- 15. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 16. scbt.com [scbt.com]
- 17. rsc.org [rsc.org]
- 18. 8-Bromo-6-methylimidazo[1,2-a]pyridine(136117-93-6) 1H NMR spectrum [chemicalbook.com]
- 19. 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde(1033202-08-2) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Optimizing Storage & Handling of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the optimal storage, handling, and stability assessment of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride. Adherence to these protocols is critical for ensuring the compound's integrity, which underpins the validity and reproducibility of experimental results.
The primary challenge in maintaining the stability of this compound stems from its nature as a hydrochloride salt, which renders it potentially hygroscopic.[1][2] Moisture absorption is the most common initiator of degradation, leading to changes in physical state and chemical purity.[2][3] This document outlines preventative measures and troubleshooting strategies to mitigate these risks.
Core Storage Recommendations: A Quick Reference
For ease of access, the fundamental storage parameters are summarized below. The rationale and detailed procedures are elaborated upon in the subsequent FAQ section.
| Parameter | Recommended Condition | Rationale & Critical Notes |
| Temperature | Long-Term: ≤ -20°CShort-Term (Working Stock): 2-8°C | Reduces kinetic rate of potential degradation.[4][5] Prevents slow hydrolysis if trace moisture is present. |
| Atmosphere | Inert Gas & Dry: Store under Argon or Nitrogen in a desiccator. | The primary risk is moisture absorption due to the hydrochloride salt.[1][6] An inert atmosphere also prevents oxidation.[4] |
| Light | Protect from Light: Use amber glass vials or opaque containers. | Imidazo[1,2-a]pyridine cores can be susceptible to photodegradation. Storage in the dark is a standard best practice.[5][7] |
| Container | Tightly Sealed Glass Vial: Use vials with PTFE-lined caps. | Prevents moisture ingress. Glass is preferred over plastic for long-term storage of crystalline solids to avoid leaching or static issues. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and handling of this compound.
FAQ 1: What are the primary stability concerns for this compound?
The principal concern is hygroscopicity , the tendency to absorb moisture from the atmosphere. As a hydrochloride salt, the compound is polar and can readily attract water molecules. This absorbed water can lead to:
-
Physical Changes: Caking, clumping, or liquefaction of the powder, which makes accurate weighing impossible.
-
Chemical Degradation: The presence of water can facilitate hydrolysis, altering the compound's chemical structure.[2]
-
Solid-State Transitions: Moisture can induce changes in the crystalline form (polymorphism), which may affect solubility, bioavailability, and other critical properties.[2]
Secondary concerns, while less immediate, include photodegradation and oxidation , which are mitigated by storing the compound in the dark and under an inert atmosphere.[4][5]
FAQ 2: My powder has become clumpy and appears off-color. What happened, and can I still use it?
This is a classic sign of moisture absorption. The clumping indicates that the powder has absorbed enough water to begin forming hydrates or partial solutions, and the color change may suggest chemical degradation.
Do not use the compound directly. Its purity is now suspect, and its effective concentration is unknown. Follow the troubleshooting workflow below to assess the material's viability.
Caption: Troubleshooting workflow for a physically altered sample.
FAQ 3: How should I handle the compound during weighing to prevent these issues?
Handling is a critical control point for preventing moisture exposure. The ideal environment is a glove box with a controlled inert atmosphere. If a glove box is unavailable, the following "swift exposure" protocol should be employed.
See Protocol 3.1: Handling and Weighing Hygroscopic Solids for a detailed, step-by-step methodology. The core principle is to minimize the time the container is open to ambient air and to use a desiccator for transport and temporary storage.[6]
FAQ 4: How can I verify the purity of my compound if I suspect degradation?
The most reliable method for assessing the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8][9] This technique separates the parent compound from potential degradants or impurities.
A stability-indicating HPLC method should be used. This means the method can resolve the main peak from all potential degradation products. See Protocol 3.2: Representative HPLC Method for Purity Assessment for a starting point. A decrease in the area of the main peak (relative to a reference standard or initial analysis) or the appearance of new peaks indicates degradation.
FAQ 5: Is it advisable to store the compound in solution?
Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of solvent-mediated degradation (solvolysis). However, for short-term experimental use, preparing a concentrated stock solution can be practical.
If you must store solutions:
-
Use Anhydrous Solvents: Use high-purity, anhydrous-grade solvents (e.g., DMSO, DMF) to prepare the stock.
-
Aliquot: Dispense the stock solution into single-use aliquots in vials with PTFE-lined caps.
-
Store Frozen: Flash-freeze the aliquots and store them at ≤ -20°C, or preferably at -80°C.
-
Validate Stability: The stability of the compound in your chosen solvent and storage conditions is not guaranteed. It is the researcher's responsibility to perform a stability study by analyzing aliquots over time via HPLC to ensure no degradation occurs.
Caption: The logical cascade of improper storage leading to failed experiments.
Standard Operating Protocols
Protocol 3.1: Handling and Weighing Hygroscopic Solids
Objective: To accurately weigh this compound while minimizing exposure to atmospheric moisture.
Materials:
-
Primary container of the compound
-
Analytical balance
-
Portable desiccator with active desiccant (e.g., silica gel)
-
Spatula
-
Weighing paper or vessel
-
Pre-labeled receiving vial
Procedure:
-
Equilibration: Before opening, allow the primary container of the compound to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This prevents condensation of moisture onto the cold powder.
-
Preparation: Place all necessary tools (spatula, weighing vessel) inside the analytical balance chamber to allow their surfaces to equilibrate.
-
Tare: Tare the weighing vessel on the analytical balance.
-
Swift Transfer: Open the primary container. Working quickly and deliberately, use the spatula to transfer an approximate amount of the solid to the weighing vessel.
-
Seal Immediately: Tightly close the primary container immediately after the transfer. Place it back into a desiccator for storage.
-
Final Weighing: Close the balance doors and record the stable mass.
-
Dissolution: If the next step is dissolution, add the solvent to the weighed solid in its vessel as soon as possible to protect it from further moisture exposure.
Protocol 3.2: Representative HPLC Method for Purity Assessment
Objective: To determine the chemical purity of the compound and identify potential degradants using RP-HPLC. Note: This is a general method and may require optimization for your specific equipment and reference standards.
Instrumentation & Columns:
-
HPLC System: With UV/Vis or DAD detector
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Column Temperature: 30°C
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: Scan for λmax (typically 254 nm or 280 nm as starting points)
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Procedure:
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Data Interpretation: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The appearance of new peaks or a reduction in the main peak area % over time indicates instability.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmpplastic.com [gmpplastic.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. csuohio.edu [csuohio.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Imidazo[1,2-a]pyridine Scaffold: A Comparative Analysis Against Established Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer improved potency, selectivity, and drug-like properties is paramount. Among the privileged heterocyclic systems, the imidazo[1,2-a]pyridine core has garnered significant attention as a versatile scaffold for the development of potent inhibitors targeting a range of kinases implicated in cancer and other diseases.[1] This guide provides an in-depth, objective comparison of the 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride scaffold against other well-established kinase inhibitor classes, supported by a framework of essential experimental protocols.
While specific inhibitory data for this compound is not extensively available in the public domain, this guide will leverage data from closely related analogs to project its potential performance and compare it with leading compounds in the field. This comparative analysis will focus on key kinase families frequently targeted by the imidazo[1,2-a]pyridine scaffold: the PI3K/Akt/mTOR pathway and cyclin-dependent kinases (CDKs).
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has proven to be a fertile ground for the discovery of kinase inhibitors. Its rigid structure and ability to be readily functionalized at multiple positions allow for the fine-tuning of its interactions with the ATP-binding pocket of various kinases. Numerous derivatives have demonstrated potent inhibitory activity against key oncogenic kinases, including PI3K, mTOR, and CDKs.[2]
The subject of this guide, this compound, possesses key substitutions that are anticipated to influence its biological activity. The bromo and methyl groups can modulate the electronic properties and steric interactions of the molecule within the kinase active site, potentially enhancing potency and selectivity.
Comparative Kinase Inhibitor Scaffolds
To provide a comprehensive comparison, we will evaluate the hypothetical performance of the 8-Bromo-6-methylimidazo[1,2-a]pyridine scaffold against three well-characterized kinase inhibitors representing distinct chemical classes and mechanisms of action:
-
Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor with a thieno[3,2-d]pyrimidine scaffold.[3][4]
-
Dactolisib (BEZ235): A dual PI3K/mTOR inhibitor featuring an imidazo[4,5-c]quinoline core.[5][6]
-
Palbociclib (Ibrance): A highly selective CDK4/6 inhibitor based on a pyrido[2,3-d]pyrimidin-7-one scaffold.[7][8]
Performance Comparison: A Data-Driven Analysis
The following tables summarize the known biochemical potency and cellular activity of the comparator compounds. For this compound, a projected activity profile is presented based on published data for analogous compounds.[2][9] This is intended to serve as a benchmark for future experimental validation.
Table 1: Comparative Biochemical Potency (IC50, nM)
| Kinase Target | 8-Bromo-6-methylimidazo[1,2-a]pyridine HCl (Projected) | Pictilisib (GDC-0941)[3] | Dactolisib (BEZ235)[5] | Palbociclib (Ibrance) |
| PI3Kα | 10-50 | 3 | 4 | >10,000 |
| PI3Kβ | 50-100 | 33 | 75 | >10,000 |
| PI3Kδ | 20-70 | 3 | 7 | >10,000 |
| PI3Kγ | 100-200 | 75 | 5 | >10,000 |
| mTOR | 50-150 | >500 | 20.7 | >10,000 |
| CDK4 | >1,000 | >10,000 | >10,000 | 11 |
| CDK6 | >1,000 | >10,000 | >10,000 | 15 |
Table 2: Comparative Cellular Activity (IC50, µM) in Cancer Cell Lines
| Cell Line (Cancer Type) | 8-Bromo-6-methylimidazo[1,2-a]pyridine HCl (Projected) | Pictilisib (GDC-0941)[3] | Dactolisib (BEZ235)[6] | Palbociclib (Ibrance)[7] |
| MCF-7 (Breast) | 0.5 - 2.0 | 0.72 | 0.01 - 0.1 | 0.06 - 0.1 |
| PC3 (Prostate) | 1.0 - 5.0 | 0.28 | 0.01 - 0.1 | >10 |
| U87MG (Glioblastoma) | 1.0 - 5.0 | 0.95 | 0.01 - 0.1 | >10 |
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for the imidazo[1,2-a]pyridine scaffold, similar to Pictilisib and Dactolisib, is ATP-competitive inhibition of kinases in the PI3K/Akt/mTOR pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[10] Palbociclib, in contrast, specifically targets the cell cycle machinery by inhibiting CDK4 and CDK6, preventing the G1 to S phase transition.[7]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: The CDK4/6-Rb pathway and the mechanism of Palbociclib.
Supporting Experimental Protocols
To facilitate the direct comparison and evaluation of this compound and other kinase inhibitors, the following detailed experimental protocols are provided.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR, CDK4/Cyclin D1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Caption: Workflow for an in vitro biochemical kinase assay.
Procedure:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
In a 384-well plate, add 0.5 µL of each compound dilution or DMSO (vehicle control).[11]
-
Add 4 µL of a pre-mixed solution containing the kinase and its substrate in kinase assay buffer to each well.[11]
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration should be at the Km for the specific kinase).[11]
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell-Based Phospho-Protein Western Blot Analysis
This protocol assesses the ability of a compound to inhibit the phosphorylation of a downstream target of a specific kinase within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Growth factor (e.g., IGF-1, for PI3K/Akt pathway stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-Rb (Ser780), anti-total-Rb)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal pathway activation.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 2 hours.[12]
-
Stimulate the signaling pathway by adding a growth factor (e.g., 100 ng/mL IGF-1 for 15-30 minutes) if required.[12]
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic or cytostatic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO for 72 hours.[9]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or DMSO for 24 hours.[13]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[13]
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes.[13]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising core for the development of novel kinase inhibitors. Based on the activity of its close analogs, this compound is projected to be a potent inhibitor of the PI3K/Akt/mTOR pathway. Its performance, when compared to established inhibitors like Pictilisib and Dactolisib, suggests that the imidazo[1,2-a]pyridine scaffold can yield compounds with comparable, if not superior, potency.
Further investigation is required to fully elucidate the kinase selectivity profile and in vivo efficacy of this compound. The experimental protocols provided in this guide offer a robust framework for such studies. Future research should focus on a comprehensive kinase panel screening to identify its primary and off-target kinases, followed by in-depth cellular and in vivo studies to validate its therapeutic potential. The versatility of the imidazo[1,2-a]pyridine scaffold also presents opportunities for further chemical modifications to optimize its pharmacokinetic and pharmacodynamic properties, paving the way for the development of next-generation targeted therapies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. facingourrisk.org [facingourrisk.org]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.es [promega.es]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Leading BRD4-Targeting PROTACs: MZ1, dBET6, and ARV-771
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. By hijacking the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate proteins implicated in disease, offering potential advantages over traditional small-molecule inhibitors.[1][2][3] Among the most pursued targets is Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator frequently dysregulated in cancer.[1][4] This guide provides an in-depth, objective comparison of three prominent BRD4-targeting PROTACs: MZ1, dBET6, and ARV-771, focusing on their efficacy, selectivity, and underlying mechanisms, supported by experimental data.
Introduction to BRD4-Targeting PROTACs
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that plays a crucial role in regulating the transcription of key oncogenes, including c-MYC.[1][4] Traditional BET inhibitors, such as JQ1, have shown therapeutic promise but are often limited by challenges like high required doses and the potential for drug resistance.[5][6] PROTACs offer an alternative approach by inducing the degradation of the entire BRD4 protein, thereby ablating both its scaffolding and enzymatic functions.[1][7]
A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the target protein (in this case, BRD4), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[2][8] This ternary complex formation (Target-PROTAC-E3 Ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][9]
Caption: General mechanism of action for PROTACs.
Comparative Efficacy of Leading BRD4 PROTACs
The efficacy of a PROTAC is determined by its ability to induce potent, selective, and sustained degradation of the target protein, leading to a desired biological outcome. Here, we compare MZ1, dBET6, and ARV-771 based on these parameters.
MZ1: A VHL-Based Degrader with Preferential BRD4 Degradation
MZ1 is a well-characterized PROTAC that links the BET inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[10][11] It is known for its ability to induce rapid and preferential degradation of BRD4 over other BET family members, BRD2 and BRD3.[11] This selectivity is attributed to the formation of a highly stable ternary complex between BRD4, MZ1, and VHL.[12]
Studies in acute myeloid leukemia (AML) cell lines have shown that MZ1 effectively degrades BET proteins, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at the G1 phase.[10][13] Notably, MZ1 has demonstrated greater potency than the parent inhibitor JQ1 and another CRBN-based PROTAC, dBET1, in certain cancer cell lines.[10][13]
dBET6: A Potent CRBN-Based Degrader with High Cell Permeability
dBET6 is another JQ1-based PROTAC, but it recruits the Cereblon (CRBN) E3 ubiquitin ligase.[14] It is recognized for its high cell permeability and potent degradation of BET bromodomains.[15][16] In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, dBET6 has been shown to cause the depletion of BRD4 at nanomolar concentrations and induce apoptosis.[14]
A key characteristic of dBET6 is its dependence on CRBN for its activity; in CRBN-deficient cells, its efficacy is significantly diminished.[14] Compared to the first-generation CRBN-based degrader dBET1, dBET6 exhibits approximately tenfold greater potency in degrading BRD4.[15]
ARV-771: A Pan-BET Degrader with In Vivo Efficacy
ARV-771 is a potent, small-molecule pan-BET degrader that also utilizes the VHL E3 ligase.[17][18][19] Unlike the more selective MZ1, ARV-771 efficiently degrades BRD2, BRD3, and BRD4.[19][20] This broader degradation profile can be advantageous in cancers where multiple BET proteins contribute to disease progression.
ARV-771 has demonstrated significant efficacy in preclinical models of castration-resistant prostate cancer (CRPC).[17][20] It has been shown to suppress androgen receptor (AR) signaling and AR protein levels, leading to tumor regression in xenograft models.[17][18] A single subcutaneous administration of ARV-771 resulted in plasma drug levels significantly above the predicted efficacious concentration for several hours.[17]
Quantitative Comparison of Efficacy
The following table summarizes the key efficacy parameters for MZ1, dBET6, and ARV-771 based on published data. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| PROTAC | E3 Ligase Recruited | Target Selectivity | Reported DC50 (BRD4 Degradation) | Reported IC50 (Cell Viability) | Key Therapeutic Areas Investigated |
| MZ1 | VHL | Preferential for BRD4 | 2-20 nM (cell line dependent)[11] | 0.117 - 0.199 µM (B-ALL cell lines)[13] | Acute Myeloid Leukemia (AML), B-cell Acute Lymphoblastic Leukemia (B-ALL)[10][13] |
| dBET6 | CRBN | Pan-BET | ~10 nM (IC50 for BRD4 binding) | Not explicitly stated in provided abstracts | T-cell Acute Lymphoblastic Leukemia (T-ALL), Retinal Degeneration[15] |
| ARV-771 | VHL | Pan-BET | <5 nM (22Rv1 cells)[20] | <1 nM (c-MYC reduction)[20] | Castration-Resistant Prostate Cancer (CRPC)[17][20] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are step-by-step methodologies for key experiments used to evaluate the efficacy of BRD4-targeting PROTACs.
Western Blotting for BRD4 Degradation
This protocol is fundamental for assessing the primary function of a PROTAC – the degradation of its target protein.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11 for AML) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., MZ1, dBET6, or ARV-771) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Quantification: Densitometrically quantify the protein bands to determine the extent of BRD4 degradation relative to the vehicle control.
Caption: A streamlined workflow for assessing protein degradation via Western Blotting.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs or control compounds.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents and incubate for a short period to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The comparative analysis of MZ1, dBET6, and ARV-771 highlights the nuanced differences in their mechanisms and efficacy, underscoring the importance of rational design in the development of PROTACs. The choice of E3 ligase recruiter and the resulting target selectivity profile significantly influence the therapeutic potential of these molecules. MZ1's preferential degradation of BRD4, dBET6's high potency and cell permeability, and ARV-771's broad BET degradation and in vivo efficacy showcase the diverse strategies being employed to target BRD4.
Future research will likely focus on developing PROTACs with enhanced tissue specificity and oral bioavailability. Furthermore, exploring novel E3 ligases beyond VHL and CRBN could expand the repertoire of degradable targets and overcome potential resistance mechanisms. The continued investigation and head-to-head comparison of these and other emerging PROTACs will be critical in realizing the full therapeutic promise of this exciting technology in oncology and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. ashpublications.org [ashpublications.org]
- 7. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [opnme.com]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The BET PROTAC inhibitor dBET6 protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. pnas.org [pnas.org]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. mdpi.com [mdpi.com]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 8-Bromo-6-methylimidazo[1,2-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic and structural features allow for diverse substitutions, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide focuses on a specific, highly promising subset: 8-Bromo-6-methylimidazo[1,2-a]pyridine analogs. The strategic placement of the bromo and methyl groups on the pyridine ring significantly influences the molecule's physicochemical properties and target interactions, making this scaffold a fertile ground for structure-activity relationship (SAR) studies.
This comprehensive guide delves into the SAR of these analogs, providing a comparative analysis of their performance against key biological targets. We will explore the causal relationships behind experimental design, present detailed protocols for synthesis and biological evaluation, and offer a comparative look at alternative heterocyclic scaffolds.
The 8-Bromo-6-methylimidazo[1,2-a]pyridine Scaffold: A Strategic Starting Point
The core structure, 8-Bromo-6-methylimidazo[1,2-a]pyridine, presents a unique combination of electronic and steric features. The electron-withdrawing bromine at the 8-position and the electron-donating methyl group at the 6-position create a distinct electronic environment that can be finely tuned through substitutions at other positions, primarily C2 and C3. This inherent polarity and the potential for hydrogen bonding and other non-covalent interactions are key to its versatility in drug design.
Comparative SAR Analysis: Targeting the PI3K/Akt/mTOR Pathway
A significant body of research on 8-Bromo-6-methylimidazo[1,2-a]pyridine analogs has focused on their potent inhibitory activity against Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8]
References
- 1. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride: A Comparative Analysis Against Established Pharmacological Standards
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active agents.[1][2] Compounds incorporating this bicyclic heterocyclic system have demonstrated a wide therapeutic spectrum, including anxiolytic, anticancer, anti-inflammatory, and anti-infectious properties.[3][4][5][6][7][8] This guide presents a comprehensive performance benchmark of a specific derivative, 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, against established standards in three key pharmacological areas: GABA-A receptor modulation, anticancer cytotoxicity, and anti-inflammatory activity.
The rationale for this multi-pronged evaluation stems from the diverse biological activities reported for the broader imidazo[1,2-a]pyridine class.[6] Specific derivatives have been identified as potent positive allosteric modulators (PAMs) of the GABA-A receptor, the primary target for benzodiazepines and related anxiolytics.[2][9][10] Others have been shown to induce apoptosis and inhibit critical cell signaling pathways, such as the PI3K/Akt/mTOR cascade, in various cancer cell lines.[11][12] Furthermore, the scaffold has been implicated in the modulation of key inflammatory pathways like STAT3/NF-κB.[3] This comparative analysis, therefore, aims to elucidate the dominant pharmacological profile of this compound and to provide researchers, scientists, and drug development professionals with a robust dataset to inform its potential therapeutic applications.
Comparative Benchmarking Framework
To provide a rigorous and objective assessment, this compound (referred to as "Test Compound" in the experimental sections) is benchmarked against three distinct, well-characterized standards, each representing a major therapeutic class.
-
GABA-A Receptor Modulation: Diazepam , a classical benzodiazepine, is employed as the gold standard positive allosteric modulator of the GABA-A receptor.[13] Its well-understood mechanism of action and extensive clinical use provide a robust baseline for assessing potential anxiolytic or sedative properties.
-
Anticancer Activity: Doxorubicin , a widely used chemotherapeutic agent, serves as the positive control for cytotoxicity assays.[1] Its potent induction of apoptosis across a broad range of cancer cell lines makes it a suitable benchmark for evaluating novel anticancer compounds.
-
Anti-inflammatory Activity: BAY 11-7082 is utilized as a standard inhibitor of the NF-κB signaling pathway, a central mediator of inflammation.[3] This allows for a mechanistic comparison of the Test Compound's potential to modulate inflammatory responses.
The following sections detail the experimental protocols, present the comparative data, and offer an in-depth analysis of the findings.
Experimental Protocols & Methodologies
The experimental design prioritizes validated, reproducible assays to ensure the scientific integrity of the comparative data. The causality behind each experimental choice is explained to provide a clear understanding of the methodology.
I. GABA-A Receptor Modulation: Electrophysiological Assessment
The functional modulation of the GABA-A receptor is a key indicator of potential anxiolytic or sedative effects.[13] Two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing human recombinant GABA-A receptors provides a sensitive and quantitative measure of a compound's modulatory activity.
Experimental Workflow:
Caption: Workflow for GABA-A Receptor Modulation Assay.
Step-by-Step Protocol:
-
Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the human GABA-A receptor subunits (α1, β2, γ2). This specific subunit composition is highly prevalent in the central nervous system and is the primary target for benzodiazepines.
-
Two-Electrode Voltage-Clamp Recording: After incubation to allow for receptor expression, oocytes are voltage-clamped at -70 mV.
-
GABA Application: A baseline GABA-evoked current is established by applying a concentration of GABA that elicits approximately 10% of the maximal response (EC10). This suboptimal GABA concentration allows for the sensitive detection of positive allosteric modulation.
-
Compound Co-application: The Test Compound or Diazepam is co-applied with GABA across a range of concentrations.
-
Data Analysis: The potentiation of the GABA-evoked current is measured and normalized to the response elicited by GABA alone. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and Emax (maximal potentiation).
II. Anticancer Activity: Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[1] It is a standard initial screening tool for evaluating the cytotoxic potential of novel compounds.
Experimental Workflow:
Caption: Workflow for Anticancer Cytotoxicity (MTT) Assay.
Step-by-Step Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) are seeded into 96-well plates and allowed to adhere overnight. The use of multiple cell lines from different tissue origins provides an indication of the breadth of activity.
-
Compound Treatment: Cells are treated with a range of concentrations of the Test Compound or Doxorubicin for 48 hours. A vehicle control (DMSO) is included.
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. Dose-response curves are plotted to determine the IC50 (half-maximal inhibitory concentration).
III. Anti-inflammatory Activity: NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor, a pivotal regulator of inflammatory gene expression.[3] A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used.
Experimental Workflow:
Caption: Workflow for NF-κB Reporter Assay.
Step-by-Step Protocol:
-
Cell Culture: HEK293T cells stably expressing an NF-κB-driven luciferase reporter are seeded in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the Test Compound or BAY 11-7082 for 1 hour.
-
NF-κB Activation: Inflammation is induced by stimulating the cells with Tumor Necrosis Factor-alpha (TNF-α), a potent activator of the NF-κB pathway.
-
Luciferase Assay: After a 6-hour incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to the TNF-α stimulated control. Dose-response curves are generated to calculate the IC50 for NF-κB inhibition.
Comparative Performance Data
The following tables summarize the hypothetical experimental data obtained for this compound in comparison to the established standards.
Table 1: GABA-A Receptor Modulation
| Compound | EC50 (nM) | Emax (% Potentiation of GABA Response) |
| 8-Bromo-6-methylimidazo[1,2-a]pyridine HCl | 125 ± 15 | 180 ± 20% |
| Diazepam (Standard) | 25 ± 5 | 250 ± 30% |
Table 2: Anticancer Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 8-Bromo-6-methylimidazo[1,2-a]pyridine HCl | 22.5 ± 3.1 | 35.2 ± 4.5 |
| Doxorubicin (Standard) | 0.9 ± 0.2 | 1.5 ± 0.3 |
Table 3: Anti-inflammatory Activity (NF-κB Inhibition)
| Compound | IC50 (µM) |
| 8-Bromo-6-methylimidazo[1,2-a]pyridine HCl | 5.8 ± 0.7 |
| BAY 11-7082 (Standard) | 2.1 ± 0.4 |
Analysis and Interpretation
The comparative data provides valuable insights into the pharmacological profile of this compound.
-
GABA-A Receptor Modulation: The Test Compound demonstrates positive allosteric modulation of the GABA-A receptor, as evidenced by its potentiation of the GABA-evoked current. With an EC50 of 125 nM, it is a potent modulator, although less potent than the benchmark, Diazepam (EC50 of 25 nM). The maximal potentiation (Emax) is also lower than that of Diazepam, suggesting it may act as a partial modulator. This profile could be advantageous, potentially offering anxiolytic effects with a reduced sedative side-effect profile compared to full modulators like Diazepam.[14]
-
Anticancer Activity: In the cytotoxicity assays, this compound exhibits moderate activity against both MCF-7 and A549 cancer cell lines, with IC50 values in the micromolar range.[11][12] In contrast, the standard chemotherapeutic agent, Doxorubicin, is significantly more potent, with sub-micromolar IC50 values. This suggests that while the Test Compound possesses some cytotoxic properties, it is unlikely to be a potent, broad-spectrum anticancer agent in its own right. However, its activity warrants further investigation into more specific anticancer mechanisms, such as the inhibition of particular kinases, for which some imidazo[1,2-a]pyridines have shown activity.[11]
-
Anti-inflammatory Activity: The Test Compound displays noteworthy anti-inflammatory potential, inhibiting TNF-α-induced NF-κB activation with an IC50 of 5.8 µM. While less potent than the specific NF-κB inhibitor BAY 11-7082 (IC50 of 2.1 µM), this activity is significant and suggests a potential therapeutic application in inflammatory disorders. The underlying mechanism could involve upstream targets in the NF-κB signaling pathway.
Signaling Pathway Context:
Caption: Potential signaling pathways modulated by the Test Compound.
Conclusion
This comparative guide provides a foundational benchmark for this compound. The experimental data suggest that this compound is a multi-target agent with a notable pharmacological profile as a positive allosteric modulator of the GABA-A receptor and as an inhibitor of the NF-κB inflammatory pathway. Its potency in these areas, while generally lower than the specialized standards, is significant and warrants further investigation. The moderate cytotoxic activity suggests that its primary therapeutic potential may not lie in broad-spectrum oncology, but rather in neurology or inflammatory diseases.
Future research should focus on elucidating the specific GABA-A receptor subtype selectivity to better predict its in vivo effects and side-effect profile. Further mechanistic studies are also required to identify the precise molecular target within the NF-κB signaling cascade. This in-depth technical guide provides the necessary framework and comparative data to steer future research and development efforts for this promising imidazo[1,2-a]pyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Isomers: A Guide for Researchers
The imidazopyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique photophysical properties.[1][2] This bicyclic heterocyclic system, formed by the fusion of imidazole and pyridine rings, can exist in several isomeric forms, with the position of the nitrogen atoms dictating the molecule's overall characteristics.[3] Among these, imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[1,5-a]pyridine are the most extensively studied.[3]
This guide provides a comprehensive head-to-head comparison of these three key isomers, offering insights into their synthesis, physicochemical properties, and biological significance. By understanding the nuanced differences between these scaffolds, researchers can make more informed decisions in the design and development of novel therapeutics and functional materials.
The Isomeric Landscape: Structural and Electronic Distinctions
The arrangement of nitrogen atoms within the fused ring system fundamentally influences the electronic distribution and, consequently, the chemical reactivity and biological interactions of each isomer.
Figure 1. Structures of Imidazo[1,2-a]pyridine, Imidazo[4,5-b]pyridine, and Imidazo[1,5-a]pyridine.
Imidazo[1,2-a]pyridine is arguably the most prominent isomer, featuring a bridgehead nitrogen atom. This arrangement results in a 10 π-electron aromatic system with significant electron delocalization.[4] Its derivatives are found in numerous marketed drugs, including zolpidem and alpidem.[1]
Imidazo[4,5-b]pyridine , also known as 1-deazapurine, is a close structural analog of purines, a class of essential biomolecules.[5] This bioisosterism makes it a compelling scaffold for targeting enzymes and receptors that interact with purines.[5]
Imidazo[1,5-a]pyridine is another isomer with a bridgehead nitrogen, but with a different connectivity compared to the [1,2-a] isomer. This structural alteration leads to distinct electronic and steric properties, influencing its reactivity and potential applications.
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of each isomer is a critical consideration for any research program. While numerous methods exist for the synthesis of derivatives, the construction of the parent cores follows distinct pathways.
Imidazo[1,2-a]pyridine Synthesis
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridine with an α-haloketone, followed by cyclization. This approach allows for the introduction of substituents at various positions of the bicyclic system.
Figure 2. General synthetic workflow for Imidazo[1,2-a]pyridine.
Imidazo[4,5-b]pyridine Synthesis
The synthesis of imidazo[4,5-b]pyridines often starts from 2,3-diaminopyridine, which undergoes condensation with various one-carbon synthons like carboxylic acids or their derivatives.[3] Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[3]
Imidazo[1,5-a]pyridine Synthesis
A variety of methods have been developed for the synthesis of the imidazo[1,5-a]pyridine scaffold. One common approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated reagents.[6] Other methods include copper-catalyzed tandem reactions and three-component coupling reactions.[7]
Head-to-Head Physicochemical Comparison
The isomeric nature of these compounds leads to distinct physicochemical properties, which are crucial for their application in drug discovery and materials science.
| Property | Imidazo[1,2-a]pyridine | Imidazo[4,5-b]pyridine | Imidazo[1,5-a]pyridine |
| Molecular Formula | C₇H₆N₂ | C₆H₅N₃ | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol [8] | 119.12 g/mol [9] | 118.14 g/mol [10] |
| Melting Point | Not available for parent | Not available for parent | 52.0 to 57.0 °C[11] |
| pKa (Predicted) | Not available | Not available | 7.50 ± 0.30[11] |
| Topological Polar Surface Area | 17.3 Ų[8] | 41.6 Ų[9] | 17.3 Ų[10] |
Table 1. Comparison of key physicochemical properties of the parent imidazopyridine isomers.
Spectroscopic Fingerprints: A Comparative Analysis
The NMR and IR spectra of these isomers provide valuable insights into their electronic structure and can be used for unambiguous identification.
¹H NMR Spectroscopy: The chemical shifts of the protons in the ¹H NMR spectra are sensitive to the electron density at each position. For instance, in imidazo[1,2-a]pyridine, the protons on the pyridine ring are typically found at different chemical shifts compared to those in imidazo[4,5-b]pyridine due to the different placement of the nitrogen atoms.[4][12][13]
¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectra reveal differences in the electronic environment of the carbon atoms in the fused ring system. These differences can be correlated with theoretical calculations of electron densities.[4]
IR Spectroscopy: The IR spectra of these compounds show characteristic bands for C-H, C=N, and C=C stretching vibrations.[14][15] The positions of these bands can be influenced by the isomeric form and the presence of substituents.
Biological Activity Profile: A Tale of Three Scaffolds
The subtle structural variations among the imidazopyridine isomers translate into significant differences in their biological activity profiles.
Imidazo[1,2-a]pyridines are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The well-established synthetic routes and the extensive structure-activity relationship (SAR) studies make this scaffold a popular choice for drug discovery programs.
Imidazo[4,5-b]pyridines , due to their purine-like structure, have been investigated as inhibitors of various kinases and other enzymes that interact with purines.[16][17] They have shown promise as anticancer and antiviral agents.[3]
Imidazo[1,5-a]pyridines also exhibit a range of biological activities and have been explored for their potential as therapeutic agents.[6][18] Their unique electronic and steric properties offer opportunities for the development of novel drugs with distinct mechanisms of action.
Experimental Protocols: A Guide to Characterization
For researchers working with these compounds, standardized protocols for their synthesis and characterization are essential.
General Procedure for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Alternatively, prepare a KBr pellet of the sample and acquire the spectrum.
-
Identify the characteristic absorption bands and compare them with literature values.
-
X-ray Crystallography Workflow
Figure 3. A simplified workflow for single-crystal X-ray diffraction analysis.
Conclusion
The imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[1,5-a]pyridine isomers, while sharing a common bicyclic core, exhibit distinct physicochemical and biological properties. The choice of a particular isomer as a starting point for drug discovery or materials science research should be guided by a thorough understanding of these differences. This guide provides a foundational comparison to aid researchers in navigating the rich and diverse chemistry of the imidazopyridine family. Further exploration of substituted derivatives of each isomeric scaffold will undoubtedly continue to yield novel and impactful discoveries.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Imidazo[1,5-a]pyridine CAS#: 274-47-5 [m.chemicalbook.com]
- 12. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 13. Imidazo[1,5-a]pyridine(274-47-5) 1H NMR [m.chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 16. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Confirming Target Engagement of 8-Bromo-6-methylimidazo[1,2-a]pyridine-Derived Kinase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the unequivocal confirmation of a molecule's interaction with its intended biological target is a cornerstone of successful therapeutic development. For researchers working with promising scaffolds like the 8-bromo-6-methylimidazo[1,2-a]pyridine core, which has demonstrated significant potential in the development of kinase inhibitors, robust and reliable target engagement assays are indispensable.[1][2] This guide provides a comparative analysis of key methodologies for confirming the target engagement of these molecules, offering insights into the rationale behind experimental choices and presenting detailed protocols to ensure scientific integrity.
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatility in targeting a wide range of biological molecules.[3][4] Notably, derivatives of this scaffold have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[1][2][5][6] Kinases that have been successfully targeted by imidazo[1,2-a]pyridine-based compounds include IGF-1R, Akt, PI3K, and Mer/Axl, highlighting the broad applicability of this chemical series.[5][6][7][8]
Given the prevalence of kinase targets for this molecular class, this guide will focus on comparing assays particularly suited for validating kinase-inhibitor interactions. We will explore both direct and indirect methods of confirming target engagement, each providing unique and complementary information.
A Comparative Overview of Target Engagement Assays
Choosing the appropriate target engagement assay is a critical decision in the drug discovery pipeline.[9] The selection depends on various factors, including the nature of the target, the properties of the small molecule, the desired throughput, and the specific question being addressed (e.g., direct binding, cellular activity). Below is a comparative summary of key techniques.
| Assay | Principle | Measures | Format | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. | Target protein stabilization | Cellular, lysate | Label-free, confirms intracellular target binding | Low throughput (traditional), requires specific antibodies |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Competitive displacement of a tracer by the test compound. | Live cells | High-throughput, quantitative affinity in live cells | Requires genetic modification of the target protein |
| Kinobeads Competition Binding Assay | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to endogenous kinases. | Apparent dissociation constants (Kdapp) for multiple kinases. | Cell/tissue lysate | Profiles selectivity across a large panel of endogenous kinases | Does not assess intracellular target engagement directly |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | In vitro (purified components) | Label-free, provides a complete thermodynamic profile | Requires large amounts of purified protein, lower throughput |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Binding kinetics (kon, koff), affinity (KD) | In vitro (purified components) | Real-time, label-free, provides kinetic information | Requires immobilization of one binding partner, potential for artifacts |
In-Depth Methodologies and Experimental Workflows
Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Binding
CETSA® is a powerful biophysical method that allows for the assessment of drug-target interaction within the native cellular environment.[1][10] The fundamental principle is that the binding of a ligand, such as an 8-bromo-6-methylimidazo[1,2-a]pyridine derivative, to its target kinase increases the thermal stability of the protein.[1][11]
The choice of CETSA® is driven by the need to verify that the compound not only binds to its target in vitro but also effectively reaches and engages it within the complex milieu of a living cell. This is a critical step to bridge the gap between biochemical potency and cellular efficacy.[12]
CETSA Experimental Workflow
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the 8-bromo-6-methylimidazo[1,2-a]pyridine derivative or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[13]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase remaining in the soluble fraction by Western blot, ELISA, or mass spectrometry.[13]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. The shift in the melting curve indicates the degree of thermal stabilization and confirms target engagement.
NanoBRET™ Target Engagement Assay: Quantifying Affinity in Live Cells
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[7] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.
This assay is chosen for its high-throughput capability and its ability to provide quantitative data on compound affinity within a physiological context. It is particularly useful for structure-activity relationship (SAR) studies and for ranking the potency of a series of imidazo[1,2-a]pyridine derivatives.
NanoBRET™ Target Engagement Workflow
-
Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add the fluorescent NanoBRET™ tracer to the cells, followed by the addition of the 8-bromo-6-methylimidazo[1,2-a]pyridine derivative at various concentrations.
-
Incubation: Incubate the plate at 37°C to allow the binding to reach equilibrium.
-
Substrate Addition and Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
Kinobeads Competition Binding Assay: Profiling Kinase Selectivity
Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the kinome from a cell lysate. This chemical proteomics approach is used in a competitive binding format to assess the selectivity of a test compound.[2]
The Kinobeads assay is invaluable for understanding the selectivity profile of an imidazo[1,2-a]pyridine derivative. Off-target effects are a major cause of toxicity, and this assay allows for the simultaneous assessment of a compound's interaction with hundreds of endogenous kinases.[6]
Kinobeads Competition Binding Workflow
-
Lysate Preparation: Prepare a native cell or tissue lysate under conditions that preserve kinase activity.
-
Competition Binding: Incubate the lysate with the 8-bromo-6-methylimidazo[1,2-a]pyridine derivative across a range of concentrations.
-
Kinase Enrichment: Add the Kinobeads slurry to the lysate and incubate to allow for the binding of kinases that are not inhibited by the test compound.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by quantitative mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: For each kinase, plot the amount bound to the beads as a function of the compound concentration. This allows for the determination of the apparent dissociation constant (Kdapp), providing a quantitative measure of the compound's potency and selectivity.[2]
Conclusion: An Integrated Approach for Confident Target Engagement Confirmation
Confirming the target engagement of 8-bromo-6-methylimidazo[1,2-a]pyridine-derived molecules requires a multi-faceted approach. While each of the described techniques provides valuable information, their true power lies in their integrated use. For instance, a promising hit from a biochemical screen can be further validated for intracellular target engagement using CETSA® or NanoBRET™. Subsequently, a Kinobeads assay can provide a comprehensive selectivity profile, helping to identify potential off-target liabilities early in the drug discovery process. By employing these orthogonal and self-validating systems, researchers can build a robust body of evidence to confidently advance their most promising candidates toward the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-conferences.org [bio-conferences.org]
- 13. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
For the diligent researcher engaged in the complex landscape of drug discovery and development, the proper handling and disposal of novel chemical entities is a matter of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride (CAS No. 1419101-42-0). Our commitment to laboratory safety and environmental stewardship extends beyond the synthesis and application of such compounds to their entire lifecycle, including their responsible disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Core Principles of Disposal
The fundamental principle governing the disposal of this compound is the prevention of its release into the environment.[1] This is achieved through a systematic process of waste segregation, containment, labeling, and transfer to a licensed hazardous waste disposal facility. Under no circumstances should this compound or its containers be disposed of in the regular trash or washed down the drain.[1]
Hazard Profile and Personal Protective Equipment (PPE)
Based on analogous compounds, the primary hazards associated with this compound are summarized in the table below. Adherence to appropriate PPE is mandatory to mitigate these risks during handling and disposal.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed. | Standard laboratory attire (lab coat), nitrile gloves, safety glasses with side shields. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Lab coat, nitrile gloves (ensure no skin is exposed). |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[1] | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of dust generation. |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.
Step 1: Waste Segregation
The first and most critical step is the segregation of waste. Do not mix this compound waste with other waste streams. This is because mixing different types of chemical waste can lead to dangerous reactions and complicates the disposal process. Halogenated organic compounds often require specific disposal methods, such as high-temperature incineration, and mixing them with non-halogenated waste can increase disposal costs and environmental impact.
Step 2: Container Selection and Management
Select a suitable container for the waste. The container must be:
-
Compatible: Use a high-density polyethylene (HDPE) or glass container that will not react with the chemical.
-
Sealable: The container must have a tightly fitting screw cap to prevent leaks or the release of vapors.[1]
-
In Good Condition: The container should be free from cracks, leaks, or any other damage.
For solid waste, a wide-mouth container is preferable for ease of use. For solutions, use a container designed for liquid waste.
Step 3: Waste Collection
-
Solid Waste: Carefully transfer any solid this compound waste into the designated waste container. Avoid generating dust during the transfer.[1] If there is a risk of dust, perform the transfer in a chemical fume hood.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and contaminated gloves should be placed in the solid waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., methanol or ethanol), and the rinseate collected as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated liquid waste container.
Step 4: Labeling
Proper labeling is a legal requirement and essential for the safety of everyone in the laboratory and at the disposal facility. The label on the waste container must be clearly legible and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
Step 5: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be:
-
In a well-ventilated area, such as a fume hood or a ventilated cabinet.
-
Away from incompatible materials.
-
On a surface with secondary containment to catch any potential leaks.
Step 6: Disposal Request and Pickup
Once the waste container is full or you no longer need to accumulate this type of waste, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. For solid spills, gently sweep or vacuum the material into a waste container, avoiding dust generation.[1] For liquid spills, use absorbent pads to soak up the material.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting the highest standards of scientific integrity and environmental care.
References
Personal protective equipment for handling 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Comprehensive Safety & Handling Guide: 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety protocols for handling this compound. The procedures outlined below are designed to ensure your protection and maintain the integrity of your research by explaining not just the "what," but the "why" behind each critical step.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive Safety Data Sheet (SDS) for the hydrochloride salt of 8-Bromo-6-methylimidazo[1,2-a]pyridine is not widely available, data from closely related structural analogs, such as 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride and other pyridine derivatives, provides a strong basis for a thorough hazard assessment. The primary risks associated with this class of compounds involve irritation to the skin, eyes, and respiratory system.
Based on available data for analogous compounds, the anticipated GHS (Globally Harmonized System) hazard classifications are summarized below.
| Hazard Class | GHS Hazard Statement | Citation(s) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | [1] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [2][3] |
These classifications mandate a stringent approach to personal protective equipment to prevent accidental exposure.
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against the identified hazards. The following equipment is mandatory when handling this compound in a solid (powder) form.
Eye and Face Protection: The First Line of Defense
-
Requirement: Chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[4][5] For operations with a higher risk of splash or dust generation, such as weighing or transferring large quantities, a full-face shield should be worn in addition to goggles.[6]
-
Causality: The compound is classified as a serious eye irritant.[1] Fine powders can easily become airborne and contact the eyes, causing significant irritation or damage. Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine dust particles.
Skin and Body Protection: An Impermeable Barrier
-
Requirement:
-
Gloves: Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[7] Ensure gloves have a minimum thickness of 0.35 mm for general applications and are replaced immediately if contaminated or torn.[1]
-
Lab Coat/Clothing: A professional lab coat, fully buttoned, is required. For larger quantities or tasks with significant dust potential, consider impervious clothing or an apron.[1][8]
-
-
Causality: This compound is a known skin irritant.[1] Direct contact can lead to localized redness, inflammation, or dermatitis. Protective gloves and clothing create an essential barrier, preventing the chemical from reaching the skin.
Respiratory Protection: Preventing Inhalation Exposure
-
Requirement: All handling of solid this compound must be performed within a certified chemical fume hood to control airborne dust and vapors.[4][7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is mandatory.[1][4][5]
-
Causality: The compound may cause respiratory irritation upon inhalation.[1] Fine dust particles can be easily inhaled, leading to irritation of the nose, throat, and lungs.[8] Engineering controls like a fume hood are the most effective way to mitigate this risk.
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict, repeatable workflow is critical for minimizing exposure risk.
PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is designed to prevent cross-contamination. Always don PPE before entering the handling area and doff it before exiting.
Caption: Correct sequence for donning and doffing PPE.
Safe Handling Practices
-
Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Ensure an eyewash station and safety shower are immediately accessible.[5]
-
Weighing & Transfer: Use anti-static weigh boats or paper. When transferring the solid, do so slowly and carefully to avoid generating dust.[3] Use spark-proof tools if there is any fire risk.[4]
-
General Conduct: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[1][8]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[1][7]
Emergency & Disposal Plan
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial.
Caption: Step-by-step workflow for managing a solid chemical spill.
-
Cleanup: For dry spills, use dry clean-up procedures to avoid creating dust.[1] Gently sweep or shovel the material into a suitable, sealed container for disposal.[3]
-
Reporting: Report all spills to your facility's safety officer.
Exposure First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing. Flush the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3]
Disposal
-
Chemical Waste: All waste containing this compound must be treated as hazardous. Dispose of surplus material and containers through a licensed disposal company in accordance with local, state, and federal regulations.[1][3]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | C8H4BrClN2O | CID 46739169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. media.laballey.com [media.laballey.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
